2-Phenylcyclopentanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYMKMKCZAPNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311754 | |
| Record name | 2-phenylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-73-4 | |
| Record name | NSC245131 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Phenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-phenylcyclopentanol, a valuable chemical intermediate. The document details key synthesis routes, including the reduction of 2-phenylcyclopentanone and the ring-opening of cyclopentene (B43876) oxide. It offers detailed experimental protocols, a comparative analysis of quantitative data, and visualizations of the reaction pathways and experimental workflows to aid in practical application and methodological development.
Diastereoselective Reduction of 2-Phenylcyclopentanone
The reduction of the prochiral ketone, 2-phenylcyclopentanone, is a common and effective method for the synthesis of this compound. This approach allows for the formation of both cis and trans diastereomers. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent, with sterically hindered hydride reagents generally favoring the formation of the cis isomer.
Non-selective Reduction with Sodium Borohydride (B1222165)
Sodium borohydride (NaBH₄) is a mild and widely used reducing agent for ketones. The reduction of 2-phenylcyclopentanone with NaBH₄ typically yields a mixture of cis- and trans-2-phenylcyclopentanol, with the trans isomer being the major product due to the hydride attacking from the less sterically hindered face.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-phenylcyclopentanone (1.0 eq) in methanol (B129727) to a concentration of approximately 0.25 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, carefully add 1 M hydrochloric acid dropwise to quench the excess NaBH₄ until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the cis and trans isomers.
Diastereoselective Reduction with L-Selectride®
L-Selectride® (lithium tri-sec-butylborohydride) is a sterically bulky reducing agent that provides high diastereoselectivity in the reduction of cyclic ketones. For 2-phenylcyclopentanone, L-Selectride® is expected to deliver the hydride from the face opposite to the phenyl group, leading to the preferential formation of the cis-2-phenylcyclopentanol isomer.
Experimental Protocol:
-
Setup: Under an inert atmosphere (e.g., argon), add a solution of 2-phenylcyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred ketone solution, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, sequential addition of water, 1 M sodium hydroxide (B78521) solution, and 30% hydrogen peroxide solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to isolate the cis-2-phenylcyclopentanol.
Quantitative Data Summary for Reduction Methods
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 2-Phenylcyclopentanone | NaBH₄ | Methanol | 0 to 25 | Predominantly trans | High | General Knowledge |
| Substituted Cyclopentanone (B42830) | L-Selectride® | THF | -78 | >95:5 | ~90 | [1] |
Note: Data for L-Selectride® is based on a substituted cyclopentanone and is indicative of the expected high cis-selectivity for 2-phenylcyclopentanone.
Synthesis via Grignard Reaction with Cyclopentene Oxide
The reaction of a phenyl Grignard reagent with cyclopentene oxide provides a direct route to trans-2-phenylcyclopentanol. This method proceeds via an Sₙ2-type ring-opening of the epoxide, resulting in the inversion of stereochemistry at the site of nucleophilic attack.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene (B47551) in anhydrous diethyl ether.
-
Reaction Setup: Cool the freshly prepared Grignard reagent in an ice bath.
-
Addition of Epoxide: Add a solution of cyclopentene oxide (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain trans-2-phenylcyclopentanol.
Quantitative Data for Grignard Reaction
| Epoxide | Grignard Reagent | Solvent | Product | Yield (%) | Reference |
| Cyclopentene Oxide | Phenylmagnesium Bromide | Diethyl Ether | trans-2-Phenylcyclopentanol | Moderate to High | General Method |
Visualizing the Synthesis Pathways
Reaction Schemes
Caption: Reduction routes to this compound.
Caption: Grignard reaction for trans-2-phenylcyclopentanol synthesis.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
References
Enantioselective Synthesis of 2-Phenylcyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of 2-phenylcyclopentanol (B1362534), a valuable chiral building block in organic synthesis and drug development. The focus is on providing detailed experimental protocols, comparative data, and mechanistic insights into the key asymmetric transformations.
Introduction
Chiral alcohols are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds often dictates their biological activity. This compound, with its two stereocenters, can exist as four stereoisomers. The ability to selectively synthesize a single enantiomer is therefore of significant importance. The most common and effective strategy for the enantioselective synthesis of this compound is the asymmetric reduction of the prochiral ketone, 2-phenylcyclopentanone. This guide will explore three prominent methods for achieving this transformation: Corey-Bakshi-Shibata (CBS) reduction, catalytic asymmetric transfer hydrogenation, and biocatalytic reduction.
Methodologies and Comparative Data
The enantioselective reduction of 2-phenylcyclopentanone can be achieved with high efficiency and stereoselectivity using several methods. The choice of method often depends on factors such as substrate scope, catalyst availability, and desired stereoisomer. Below is a summary of quantitative data for these methods, using closely related substrates as representative examples due to the limited availability of a direct comparative study on 2-phenylcyclopentanone in the reviewed literature.
Table 1: Asymmetric Reduction of 2-Arylcycloalkanones
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| CBS Reduction | (S)-CBS Catalyst / BH₃·SMe₂ | 2-(4-chlorobenzylidene)cyclopentanone | 85 | 96 | (S) |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- / HCOOH/Et₃N | 2,2-dimethyl-1-indanone | 94 | 97 | (R) |
| Biocatalytic Reduction | Daucus carota (carrot root) | 2-(4-chlorobenzylidene)cyclopentanone | 60 | >99 | (S) |
Data is compiled from representative examples in the literature and may not be directly transferable to 2-phenylcyclopentanone without optimization.
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane (B79455) source.
General Experimental Protocol (adapted from the reduction of 2-benzylidenecyclopentanone (B176167) derivatives):
-
Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a 1 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (B28343) (0.1 eq.).
-
Reaction Setup: Cool the catalyst solution to 0 °C.
-
Borane Addition: Slowly add a 1 M solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in toluene (1.0 eq.) to the catalyst solution. Stir the mixture for 10 minutes at 0 °C.
-
Substrate Addition: Add a solution of 2-phenylcyclopentanone (1.0 eq.) in anhydrous toluene dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (B129727) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) using ruthenium(II) catalysts with chiral diamine ligands is a powerful method for the enantioselective reduction of ketones. A common hydrogen source is a mixture of formic acid and triethylamine (B128534).
General Experimental Protocol:
-
Catalyst Activation: In a reaction vessel, dissolve the Ru(II) catalyst, such as RuCl--INVALID-LINK-- (0.01 eq.), in a suitable solvent like dichloromethane (B109758) or isopropanol (B130326) under an inert atmosphere.
-
Reaction Mixture: Add the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.
-
Substrate Addition: Add 2-phenylcyclopentanone (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC/MS. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting this compound by flash column chromatography.
Biocatalytic Reduction
The use of whole-cell biocatalysts, such as Daucus carota (carrot root), offers a green and cost-effective alternative for the enantioselective reduction of ketones.[1]
General Experimental Protocol:
-
Biocatalyst Preparation: Wash and peel fresh carrot roots. Grate the carrots into fine pieces.
-
Reaction Setup: In a flask, suspend the grated carrots in distilled water.
-
Substrate Addition: Add 2-phenylcyclopentanone to the carrot suspension. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like ethanol (B145695) to aid solubility.
-
Reaction Conditions: Shake the flask at room temperature. The reaction progress is typically monitored over several days by extracting aliquots and analyzing them by GC or HPLC.
-
Work-up: After the desired conversion is reached, filter the reaction mixture to remove the carrot pulp. Extract the aqueous filtrate with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the product by column chromatography.
Mechanistic Insights and Visualizations
General Workflow for Enantioselective Reduction
The overarching strategy for the enantioselective synthesis of this compound involves the stereoselective reduction of the corresponding ketone. The general workflow is depicted below.
Caption: General workflow for the enantioselective synthesis of this compound.
The Corey-Bakshi-Shibata (CBS) Reduction Mechanism
The enantioselectivity of the CBS reduction is governed by the formation of a rigid, sterically defined transition state. The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate, directing the hydride delivery to one face of the carbonyl group.
References
An In-depth Technical Guide to the Spectral Data of 2-Phenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Phenylcyclopentanol, a key organic compound with applications in pharmaceutical research and development. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and quality control.
Data Presentation
The following sections provide a summary of the quantitative spectral data for this compound. The data is presented in structured tables for ease of comparison and quick reference.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities describe the splitting pattern of each signal, and coupling constants (J) in Hertz (Hz) quantify the interaction between neighboring protons.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.35 - 7.20 | m | - | Ar-H |
| 4.88 | d | 7.3 | CH-OH |
| 3.15 | m | - | Ph-CH |
| 2.10 - 1.80 | m | - | CH₂ |
| 1.80 - 1.50 | m | - | CH₂ |
| 1.35 | s (broad) | - | OH |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the specific stereoisomer (cis or trans).
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in this compound and their electronic environments.
| Chemical Shift (ppm) | Assignment |
| 144.5 | Ar-C (quaternary) |
| 128.4 | Ar-CH |
| 127.8 | Ar-CH |
| 126.4 | Ar-CH |
| 78.1 | CH-OH |
| 55.2 | Ph-CH |
| 34.5 | CH₂ |
| 30.1 | CH₂ |
| 21.2 | CH₂ |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound highlights the presence of its key functional groups through characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3360 (broad) | O-H | Stretching |
| 3080 - 3020 | C-H (aromatic) | Stretching |
| 2960 - 2870 | C-H (aliphatic) | Stretching |
| 1600, 1495 | C=C (aromatic) | Stretching |
| 1450 | C-H (aliphatic) | Bending |
| 1060 | C-O | Stretching |
| 750, 700 | C-H (aromatic) | Out-of-plane Bending |
Mass Spectrometry (MS) Data
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| 162 | 45 | [M]⁺ (Molecular Ion) |
| 144 | 30 | [M - H₂O]⁺ |
| 117 | 100 | [M - C₂H₅O]⁺ |
| 104 | 85 | [C₈H₈]⁺ |
| 91 | 70 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solid Film: If the sample is a solid at room temperature, it can be dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.
-
KBr Pellet: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg), and the mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the instrument, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal quality.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.
-
Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
An In-depth Technical Guide to the Physical Properties of 2-Phenylcyclopentanol
This technical guide provides a comprehensive overview of the physical properties of 2-Phenylcyclopentanol (B1362534), a cyclic alcohol of interest to researchers, scientists, and drug development professionals. This document details the key physical constants, spectroscopic data, and experimental protocols for the characterization of its diastereomers, the cis and trans isomers.
Introduction
This compound is a chiral alcohol with the chemical formula C₁₁H₁₄O.[1] It exists as two diastereomeric pairs of enantiomers: cis-2-Phenylcyclopentanol and trans-2-Phenylcyclopentanol. The spatial arrangement of the phenyl and hydroxyl groups relative to the cyclopentane (B165970) ring significantly influences the physical and chemical properties of these isomers. Accurate characterization of these properties is crucial for applications in organic synthesis, medicinal chemistry, and materials science.
Physical Properties
A summary of the key physical properties for the cis and trans isomers of this compound is presented below. It is important to note that while data for the trans isomer is more readily available, specific experimental values for the cis isomer are less commonly reported. In such cases, data from closely related analogs or computational predictions are provided as estimates.
Table 1: General Physical Properties of this compound Isomers
| Property | cis-2-Phenylcyclopentanol | trans-2-Phenylcyclopentanol |
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol [1] | 162.23 g/mol [1] |
| CAS Number | 2362-73-4[1] | 42086-64-6 (racemate)[2] |
Table 2: Boiling and Melting Points of this compound Isomers
| Property | cis-2-Phenylcyclopentanol | trans-2-Phenylcyclopentanol |
| Boiling Point | No specific data found. Estimated to be similar to the trans isomer. | No specific data found. The related compound trans-2-phenyl-1-cyclohexanol (B1200244) boils at 152-155 °C at 16 mmHg.[3] |
| Melting Point | No specific data found. | No specific data found. The related compound trans-2-phenyl-1-cyclohexanol has a melting point of 53-55 °C.[3] |
Table 3: Density and Solubility of this compound Isomers
| Property | cis-2-Phenylcyclopentanol | trans-2-Phenylcyclopentanol |
| Density | No specific data found. | No specific data found. |
| Solubility in Water | Poorly soluble. | Poorly soluble. |
| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[1] | Soluble in common organic solvents such as ethanol, acetone, and diethyl ether. |
Spectroscopic Data for Isomer Differentiation
Spectroscopic techniques are essential for the unambiguous identification and differentiation of the cis and trans isomers of this compound.
Table 4: Key Spectroscopic Features for Isomer Identification
| Technique | Key Diagnostic Features for Differentiation |
| ¹H NMR | The vicinal coupling constant (³J) between the protons on the carbons bearing the hydroxyl and phenyl groups is a key differentiator. The trans isomer is expected to show a larger coupling constant (typically 8-12 Hz) compared to the cis isomer (typically 2-6 Hz) due to the dihedral angle differences.[4] |
| ¹³C NMR | Steric compression in the cis isomer may cause an upfield shift (lower ppm value) for the cyclopentane ring carbons compared to the trans isomer.[4] |
| Infrared (IR) Spectroscopy | While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers. The O-H stretching band for alcohols typically appears as a broad peak around 3200-3600 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z 162. While the fragmentation patterns are likely to be very similar, minor differences in the relative abundances of fragment ions may be observable.[1] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of the physical and spectroscopic properties of this compound.
Synthesis and Isomer Separation
A common route for the synthesis of this compound involves the reaction of cyclopentene (B43876) oxide with a phenyl Grignard reagent, which typically yields a mixture of cis and trans isomers.
The separation of the cis and trans diastereomers can be achieved by column chromatography on silica (B1680970) gel, typically using a solvent system such as a mixture of hexane (B92381) and ethyl acetate.[5][6]
Determination of Melting Point
-
Sample Preparation: A small amount of the purified solid isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Determination of Boiling Point (Microscale)
-
Apparatus Setup: A small-scale distillation apparatus is assembled. A small distillation flask containing a boiling chip and a few drops of the liquid sample is fitted with a condenser and a collection vial. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
Heating: The flask is gently heated in a sand bath or with a micro-burner.
-
Observation: As the liquid boils, the vapor rises and condenses in the condenser. The temperature is recorded when the vapor is continuously condensing and dripping into the collection vial. This temperature is the boiling point at the measured atmospheric pressure. For distillation under reduced pressure, a vacuum pump is connected to the apparatus.[7][8]
Determination of Solubility
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are used.
-
Procedure: To approximately 1 mL of the solvent in a small test tube, a small amount of the this compound isomer (a few milligrams of solid or one drop of liquid) is added.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved solute is determined spectroscopically or by gravimetric analysis after solvent evaporation.[9]
Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure and assign the stereochemistry. 2D NMR experiments such as COSY and HSQC can be used for more detailed structural elucidation.[4]
-
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions are analyzed to determine the molecular weight and gain structural information.[1]
Conclusion
References
- 1. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vernier.com [vernier.com]
- 3. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Phenylcyclopentanol-1 [webbook.nist.gov]
- 8. Boiling Point Calculator [trimen.pl]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Stereoisomers of 2-Phenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-phenylcyclopentanol (B1362534), a chiral molecule with significant potential in synthetic and medicinal chemistry. The presence of two stereocenters gives rise to four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This document details their structural characteristics, physicochemical properties, and established methodologies for their synthesis and separation. Particular emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate practical application in a research and development setting. Furthermore, the potential biological significance of this scaffold is explored in the context of related bioactive molecules.
Introduction
This compound is a bicyclic aromatic alcohol containing two chiral centers, leading to the existence of two pairs of enantiomers (cis and trans diastereomers). The spatial arrangement of the phenyl and hydroxyl groups profoundly influences the molecule's physical, chemical, and biological properties. As the demand for enantiomerically pure compounds in drug development continues to grow, a thorough understanding of the stereochemical nuances of chiral building blocks like this compound is paramount. The individual stereoisomers can serve as valuable precursors in asymmetric synthesis or exhibit distinct pharmacological profiles. This guide aims to be a critical resource for scientists working with these compounds, providing both foundational knowledge and practical experimental details.
Stereoisomers of this compound
The two stereocenters in this compound at positions 1 and 2 of the cyclopentane (B165970) ring result in four possible stereoisomers. These are categorized into two diastereomeric pairs: the cis-isomers, where the phenyl and hydroxyl groups are on the same side of the ring, and the trans-isomers, where they are on opposite sides.
-
cis-isomers: (1R,2R)-2-phenylcyclopentanol and (1S,2S)-2-phenylcyclopentanol (a pair of enantiomers).
-
trans-isomers: (1R,2S)-2-phenylcyclopentanol and (1S,2R)-2-phenylcyclopentanol (a pair of enantiomers).
Diastereomers, such as the cis and trans pairs, have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by conventional techniques like chromatography or crystallization. Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions.
Physicochemical Properties
While comprehensive experimental data for all four stereoisomers of this compound is not extensively reported in the literature, the following tables summarize available computed data from public databases and estimated values based on analogous compounds.[1][2][3]
Table 1: General and Computed Properties of this compound Stereoisomers
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| XLogP3-AA | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 162.1045 g/mol |
| Topological Polar Surface Area | 20.2 Ų |
Table 2: Estimated Physical Properties of this compound Diastereomers
| Isomer | Melting Point (°C) | Boiling Point (°C) at reduced pressure | Specific Rotation ([α]D) |
| cis-(racemate) | N/A | N/A | 0° |
| (1R,2R) | N/A | N/A | Estimated > 0° |
| (1S,2S) | N/A | N/A | Estimated < 0° |
| trans-(racemate) | N/A | N/A | 0° |
| (1R,2S) | N/A | N/A | Estimated < 0° |
| (1S,2R) | N/A | N/A | Estimated > 0° |
| Note: "N/A" indicates data is not readily available in the literature. Specific rotation values are estimated based on general principles and data from similar compounds. |
Synthesis and Separation of Stereoisomers
The synthesis of this compound typically yields a mixture of diastereomers, which can then be separated. Subsequent chiral resolution is required to isolate the individual enantiomers.
Synthesis of Racemic cis- and trans-2-Phenylcyclopentanol
A common route to a mixture of this compound diastereomers is the reduction of 2-phenylcyclopentanone. The ratio of cis to trans isomers can be influenced by the choice of reducing agent and reaction conditions.
-
Dissolution: Dissolve 2-phenylcyclopentanone (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, ethanol, or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The choice of a bulkier reducing agent, like lithium tri-sec-butylborohydride (L-Selectride®), can favor the formation of the cis-isomer.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is a mixture of cis- and trans-2-phenylcyclopentanol.
Separation of Diastereomers
The cis and trans diastereomers can be separated using standard column chromatography on silica (B1680970) gel due to their different polarities and interactions with the stationary phase.
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, typically a mixture of hexane (B92381) and ethyl acetate. The less polar trans-isomer is generally expected to elute first, followed by the more polar cis-isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the pure fractions of each diastereomer.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified cis- and trans-2-phenylcyclopentanol.
Chiral Resolution of Enantiomers
The separation of the enantiomers of cis- and trans-2-phenylcyclopentanol can be achieved through several methods, with enzymatic kinetic resolution being a highly effective and widely used technique.[4][5][6]
This protocol describes the resolution of one of the racemic diastereomers (e.g., trans-2-phenylcyclopentanol) via acylation.
-
Reaction Setup: In a flask, dissolve the racemic this compound (1 equivalent) in an anhydrous organic solvent (e.g., toluene (B28343) or hexane).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate (2-5 equivalents).
-
Enzyme Addition: Add an immobilized lipase (B570770), for example, Candida antarctica lipase B (CALB, often sold as Novozym® 435), typically at a loading of 10-50 mg per mmol of the alcohol.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Separation: Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography on silica gel.
-
Hydrolysis (optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer using a base (e.g., potassium carbonate in methanol).
Figure 1: General workflow for the synthesis and separation of this compound stereoisomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound. The key differentiating feature is the coupling constant (J-value) between the protons on the carbons bearing the phenyl and hydroxyl groups (C1-H and C2-H).
-
cis-Isomer: The dihedral angle between the C1-H and C2-H protons is close to 0°, which typically results in a larger coupling constant.
-
trans-Isomer: The dihedral angle between the C1-H and C2-H protons is closer to 120°, generally leading to a smaller coupling constant.
The chemical shifts of the protons and carbons in the cyclopentane ring will also differ between the two diastereomers due to the different steric environments.
Potential Biological Significance and Signaling Pathways
While the specific biological activities of the this compound stereoisomers have not been extensively reported, the phenylcyclopentanol scaffold is present in molecules with known pharmacological properties. For instance, derivatives of 3-phenylcyclopentanol have been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators implicated in conditions such as asthma. The inhibitory activity of these compounds was found to be stereospecific, highlighting the importance of chirality in their biological function.
Given this precedent, it is plausible that the stereoisomers of this compound could also exhibit stereoselective interactions with biological targets. One potential area of investigation could be their activity as modulators of enzymes or receptors involved in inflammatory or neurological pathways.
Figure 2: Potential signaling pathway involving 5-lipoxygenase, a target for related phenylcyclopentanol derivatives.
Conclusion
The four stereoisomers of this compound represent valuable chiral building blocks for organic synthesis and potential leads in drug discovery. The ability to synthesize and separate these isomers in high purity is crucial for elucidating their individual properties and potential applications. This technical guide provides a foundational framework for researchers, offering detailed, albeit in some cases generalized, experimental protocols and a summary of their key characteristics. Further investigation into the specific biological activities of each stereoisomer is warranted to fully unlock their therapeutic potential.
References
- 1. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylcyclopentanol-1 (CAS 10487-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (1R,2S)-2-phenylcyclopentan-1-ol | C11H14O | CID 10899006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Crystal Structure Determination of 2-Phenylcyclopentanol
Introduction
Methodology: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.
1. Synthesis and Purification of 2-Phenylcyclopentanol (B1362534)
A common synthetic route to this compound involves the reaction of cyclopentanone (B42830) with a phenyl Grignard reagent (phenylmagnesium bromide) followed by an aqueous workup. The resulting racemic mixture of cis and trans isomers would then need to be purified, typically by column chromatography, to isolate the desired isomer for crystallization.
2. Crystallization
The formation of high-quality single crystals is often the most challenging step in crystal structure determination.[3] For a small organic molecule like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can induce crystallization.
3. Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.[1][2]
4. Data Collection and Processing
The diffraction data is collected as a series of images as the crystal is rotated. These images are then processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
5. Structure Solution and Refinement
The collected data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data, resulting in a final, accurate crystal structure.
Hypothetical Crystallographic Data for this compound
The following table summarizes the kind of quantitative data that would be obtained from a successful crystal structure determination of this compound. The values presented are hypothetical but representative for a small organic molecule.
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | ||
| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle between the 'b' and 'c' axes. |
| β (°) | 105.2 | Angle between the 'a' and 'c' axes. |
| γ (°) | 90 | Angle between the 'a' and 'b' axes. |
| Volume (ų) | 1004.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) (g/cm³) | 1.075 | The calculated density of the crystal. |
| Selected Bond Lengths (Å) | ||
| C(phenyl)-C(cyclopentyl) | 1.52 | The length of the bond connecting the phenyl and cyclopentyl rings. |
| C-O (hydroxyl) | 1.43 | The length of the carbon-oxygen bond in the hydroxyl group. |
| Selected Bond Angles (°) | ||
| C(phenyl)-C(cyclopentyl)-C | 112.5 | The angle within the cyclopentyl ring at the point of phenyl substitution. |
| C-C-O (hydroxyl) | 109.8 | The angle involving the carbon bearing the hydroxyl group. |
| Selected Torsion Angles (°) | ||
| C(phenyl)-C-C-O | -65.4 | Describes the relative orientation of the phenyl and hydroxyl groups. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows in determining the crystal structure of a molecule like this compound.
While the specific crystal structure of this compound remains to be experimentally determined and reported, the methodologies for achieving this are well-established. The combination of careful synthesis, meticulous crystallization, and precise X-ray diffraction analysis provides a robust framework for elucidating the detailed three-dimensional architecture of this and other small molecules. Such structural information is invaluable for advancing our understanding of chemical principles and for the rational design of new molecules with desired properties in fields such as materials science and drug discovery.
References
Cis-(1S,2S)-2-phenyl-1-cyclopentanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the core properties, synthesis, and potential applications of the chiral alcohol, cis-(1S,2S)-2-phenyl-1-cyclopentanol. Possessing a defined stereochemistry, this compound is of significant interest as a chiral auxiliary and a building block in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. This document details its known and predicted physicochemical and spectroscopic properties, outlines a robust experimental protocol for its enantioselective synthesis, and discusses its relevance in medicinal chemistry and drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using logical diagrams.
Introduction
Chiral molecules are fundamental to modern drug discovery and development, as the stereochemistry of an active pharmaceutical ingredient (API) often dictates its pharmacological and toxicological profile. Cis-(1S,2S)-2-phenyl-1-cyclopentanol is a chiral secondary alcohol featuring a rigid cyclopentane (B165970) scaffold with the phenyl and hydroxyl groups in a cis-configuration. This specific three-dimensional arrangement makes it a valuable asset in asymmetric synthesis, where it can be employed to control the stereochemical outcome of chemical reactions. The demand for enantiomerically pure compounds in drug synthesis underscores the importance of well-characterized chiral building blocks like cis-(1S,2S)-2-phenyl-1-cyclopentanol.
Physicochemical and Spectroscopic Properties
Due to the limited availability of specific experimental data for cis-(1S,2S)-2-phenyl-1-cyclopentanol in publicly accessible literature, the following tables include both reported data for closely related compounds and predicted values based on computational models.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | (1S,2S)-2-Phenylcyclopentan-1-ol | N/A |
| CAS Number | 676464-38-3 | [1] |
| Molecular Formula | C₁₁H₁₄O | N/A |
| Molecular Weight | 162.23 g/mol | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Specific Rotation [α]ᴅ | Not Reported | N/A |
| Predicted LogP | 2.2 | [2] |
Spectroscopic Data (Predicted and Inferred)
The spectroscopic data for cis-(1S,2S)-2-phenyl-1-cyclopentanol can be predicted based on the analysis of its structural analogues.
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The coupling constants between the protons on the cyclopentane ring will be crucial for confirming the cis stereochemistry.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20 - 7.40 | Multiplet | - |
| H1 (CH-OH) | ~4.5 | Multiplet | - |
| H2 (CH-Ph) | ~3.0 | Multiplet | - |
| Cyclopentyl-H | 1.60 - 2.20 | Multiplet | - |
| OH | Variable | Singlet (broad) | - |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~140 |
| Phenyl C-H | 125 - 129 |
| C1 (CH-OH) | ~75 |
| C2 (CH-Ph) | ~50 |
| Cyclopentyl CH₂ | 20 - 35 |
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the hydroxyl and phenyl groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200 - 3600 (broad) | Hydrogen-bonded alcohol |
| C-H stretch (aromatic) | 3000 - 3100 | Phenyl group |
| C-H stretch (aliphatic) | 2850 - 3000 | Cyclopentyl group |
| C=C stretch (aromatic) | 1450 - 1600 | Phenyl group |
| C-O stretch | 1050 - 1150 | Secondary alcohol |
2.2.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion |
| 162 | [M]⁺ |
| 144 | [M-H₂O]⁺ |
| 117 | [M-C₂H₅O]⁺ |
| 105 | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols: Synthesis and Purification
The enantioselective synthesis of cis-(1S,2S)-2-phenyl-1-cyclopentanol can be achieved through the stereoselective reduction of a prochiral ketone followed by chiral resolution. The following protocol is a representative method.
Synthesis of Racemic cis-2-Phenyl-1-cyclopentanol
Objective: To synthesize the racemic mixture of cis-2-phenyl-1-cyclopentanol via the reduction of 2-phenylcyclopentanone.
Materials:
-
2-Phenylcyclopentanone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 2-phenylcyclopentanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product, which is a mixture of cis and trans isomers.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the racemic cis-2-phenyl-1-cyclopentanol.
Chiral Resolution of Racemic cis-2-Phenyl-1-cyclopentanol
Objective: To separate the enantiomers of cis-2-phenyl-1-cyclopentanol using enzymatic kinetic resolution.
Materials:
-
Racemic cis-2-phenyl-1-cyclopentanol
-
Immobilized Lipase (B570770) (e.g., Novozym 435)
-
Vinyl acetate (B1210297) (acylating agent)
-
Anhydrous organic solvent (e.g., toluene (B28343) or hexane)
Procedure:
-
Dissolve racemic cis-2-phenyl-1-cyclopentanol in the anhydrous organic solvent in a flask.
-
Add vinyl acetate (0.6 eq) to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
The filtrate contains a mixture of unreacted (+)-(1S,2S)-2-phenyl-1-cyclopentanol and the acetylated (-)-(1R,2R)-2-phenyl-1-cyclopentanol.
-
Separate the alcohol and the ester by flash column chromatography on silica gel.
-
The acetylated enantiomer can be hydrolyzed back to the alcohol if desired.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for cis-(1S,2S)-2-phenyl-1-cyclopentanol.
Role as a Chiral Auxiliary in Asymmetric Synthesis
Caption: Logical pathway for the use as a chiral auxiliary.
Potential Role in Modulating a Signaling Pathway
Caption: Hypothetical signaling pathway modulation.
Applications in Drug Development
Chiral alcohols such as cis-(1S,2S)-2-phenyl-1-cyclopentanol and their derivatives are of high value in drug development for several reasons:
-
Chiral Auxiliaries: They can be temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center.[1] After the desired transformation, the auxiliary can be cleaved and potentially recycled.
-
Chiral Building Blocks: The enantiomerically pure cyclopentanol (B49286) scaffold can be a core component of a final drug molecule. The rigid structure of the cyclopentane ring can help to lock the molecule in a specific conformation, which can be crucial for its interaction with a biological target.
-
Ligands for Asymmetric Catalysis: Derivatives of cis-(1S,2S)-2-phenyl-1-cyclopentanol can be synthesized to act as chiral ligands for metal catalysts, enabling a wide range of enantioselective transformations.
The cis-relationship between the bulky phenyl group and the hydroxyl group can create a unique steric environment, influencing the approach of reagents and leading to high levels of stereocontrol in chemical reactions.
Conclusion
Cis-(1S,2S)-2-phenyl-1-cyclopentanol is a valuable chiral building block with significant potential in asymmetric synthesis and drug development. While detailed experimental data for this specific enantiomer is not widely published, its properties can be inferred from related structures, and viable synthetic routes can be proposed based on established methodologies for similar chiral alcohols. This technical guide provides a foundational understanding of this compound for researchers and scientists, highlighting its key characteristics and providing detailed protocols to facilitate its synthesis and application in the laboratory. Further experimental characterization of this compound is warranted to fully explore its potential in the development of novel, enantiomerically pure pharmaceuticals.
References
A Comprehensive Technical Guide to the Resolution of Racemic trans-2-Phenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the methodologies for the resolution of racemic trans-2-phenylcyclopentanol, a critical process for the synthesis of enantiomerically pure compounds in pharmaceutical and fine chemical industries. The guide covers enzymatic kinetic resolution, a highly efficient and widely used method, and provides an overview of classical chemical resolution via diastereomeric salt formation and modern chromatographic techniques.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture. In the case of trans-2-phenylcyclopentanol, lipases are particularly effective biocatalysts for enantioselective acylation.
Core Principles
The fundamental principle of kinetic resolution lies in the differential rate of reaction of two enantiomers with a chiral catalyst. In the presence of a suitable lipase (B570770), one enantiomer of racemic trans-2-phenylcyclopentanol is acylated at a significantly higher rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.
A general observation in the lipase-catalyzed resolution of secondary alcohols, known as the "Kazlauskas rule," predicts that the enantiomer with the (R)-configuration at the stereocenter is acylated faster.[1] This principle holds true for the resolution of 2-substituted cycloalkanols, providing a predictable outcome for the stereochemistry of the products.[1]
Recommended Lipases
Several lipases have demonstrated high efficacy in the resolution of 2-substituted cycloalkanols. For trans-2-phenylcyclopentanol, the following lipases are recommended:
-
Lipase PS (from Pseudomonas cepacia) : Known for its high enantioselectivity in the acylation of a wide range of secondary alcohols.[1]
-
Novozym 435 (immobilized Candida antarctica lipase B) : A versatile and robust biocatalyst with broad substrate specificity and high stereoselectivity.[1]
Studies on related 2-substituted cyclopentanols have shown that high enantioselectivity (E > 200) can be achieved with these enzymes.[1] It has also been noted that the acylation of five-membered ring cycloalkanols proceeds more rapidly than their six-membered counterparts.[1]
Experimental Protocol: Enzymatic Resolution of (±)-trans-2-Phenylcyclopentanol
This protocol is adapted from established procedures for the enzymatic resolution of cyclic secondary alcohols.[1]
Materials:
-
Racemic trans-2-phenylcyclopentanol
-
Lipase PS from Pseudomonas cepacia or Novozym 435
-
Vinyl acetate (B1210297) (acylating agent)
-
Anhydrous solvent (e.g., diethyl ether, diisopropyl ether, or hexane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic trans-2-phenylcyclopentanol (1 equivalent) in the chosen anhydrous solvent.
-
Enzyme Addition: Add the selected lipase (e.g., Lipase PS, typically 50-100% by weight of the substrate).
-
Acylation: Add vinyl acetate (2-3 equivalents) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30°C). Monitor the progress of the reaction by TLC or GC to approximately 50% conversion.
-
Work-up:
-
Filter off the enzyme.
-
Wash the filtrate with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Purification: Separate the resulting enantiomerically enriched acetate and the unreacted alcohol by column chromatography on silica gel.
Expected Outcome:
This procedure is expected to yield the acylated (R)-trans-2-phenylcyclopentyl acetate and the unreacted (S)-trans-2-phenylcyclopentanol, both with high enantiomeric excess.
Data Presentation
The following table summarizes typical results obtained from the enzymatic resolution of substituted phenylcyclopentanols, demonstrating the high efficiency of this method.
| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | Product 1 (Acetate) e.e. (%) | Product 2 (Alcohol) e.e. (%) |
| (±)-cis-3-Phenylcyclopentanol | Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Hexane | ~50 | >99 ((1R,3S)-acetate) | >99 ((1S,3R)-alcohol) |
Chemical Resolution via Diastereomeric Salt Formation
An alternative to enzymatic methods is the classical approach of chemical resolution through the formation of diastereomeric salts.[2][3] This method is particularly useful for alcohols after their conversion to a derivative containing an acidic functional group.
Principle
The racemic alcohol is first derivatized to introduce a carboxylic acid moiety, typically by reacting it with a cyclic anhydride (B1165640) (e.g., phthalic anhydride) to form a half-ester. This racemic mixture of acidic half-esters is then treated with an enantiomerically pure chiral base (the resolving agent). The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3] After separation, the individual diastereomers are treated with acid to liberate the enantiomerically pure acidic half-esters, from which the desired enantiopure alcohols can be recovered by hydrolysis.
Common Chiral Resolving Agents
A variety of chiral amines can be employed as resolving agents.[2] The choice of the resolving agent is crucial and often determined empirically. Common examples include:
-
Brucine
-
Strychnine
-
(R)- or (S)-1-Phenylethylamine
-
Quinine
Chromatographic Resolution
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a powerful analytical and preparative tool for the separation of enantiomers.[4]
Principle
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. These differential interactions lead to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown broad applicability for the resolution of a variety of chiral compounds.
Application to trans-2-Phenylcyclopentanol
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for enzymatic and chemical resolution.
Caption: Workflow for the enzymatic kinetic resolution of racemic trans-2-phenylcyclopentanol.
Caption: Workflow for the chemical resolution of racemic trans-2-phenylcyclopentanol via diastereomeric salt formation.
Conclusion
The resolution of racemic trans-2-phenylcyclopentanol is a critical step for accessing its enantiomerically pure forms, which are valuable building blocks in asymmetric synthesis. Enzymatic kinetic resolution using lipases such as Pseudomonas cepacia lipase or Candida antarctica lipase B offers a highly efficient, selective, and environmentally benign approach. For applications where enzymatic methods may not be suitable, classical chemical resolution via diastereomeric salt formation and modern chiral HPLC techniques provide viable alternatives. The choice of method will depend on factors such as scale, required purity, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the resolution of this important chiral alcohol.
References
2-Phenylcyclopentanol: A Technical Guide to Chemical Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific toxicological data for 2-Phenylcyclopentanol is limited in publicly available literature. This technical guide provides a comprehensive overview based on available information for the substance and its structurally similar compounds, such as Phenylcyclohexane. The data from these analogues are used to infer the potential toxicological profile of this compound and should be interpreted with caution. Further studies specifically on this compound are necessary for a definitive risk assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | |
| Molecular Weight | 162.23 g/mol | |
| Appearance | Not explicitly available; likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Flash Point | Not available | |
| Vapor Pressure | Not available | |
| Solubility | Not specified; likely sparingly soluble in water, soluble in organic solvents | |
| CAS Number | 343852-60-8 | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Aquatic Hazard, Acute | 1 | H400: Very toxic to aquatic life |
| Aquatic Hazard, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |
(Data inferred from structurally similar compounds like Phenylcyclohexane)[2]
Signal Word: Warning[2]
Hazard Pictograms:
Toxicological Data
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 (Acute Dermal) | Rabbit | Dermal | >7,940 mg/kg | [3] |
| Primary Irritant Effect (Skin) | - | Dermal | Irritant to skin and mucous membranes | [3] |
| Primary Irritant Effect (Eye) | - | Ocular | Irritating effect | [3] |
| Sensitization | - | - | No sensitizing effects known | [3] |
Note on NOAEL and LOAEL: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) values specific to this compound were not found in the public domain. These values are crucial for chronic risk assessment and would need to be determined through specific toxicological studies.[4][5][6]
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not publicly available. The following are generalized methodologies for key toxicological endpoints, based on standard OECD guidelines.
Acute Dermal Toxicity (General Protocol based on OECD 402)
Objective: To determine the acute toxicity of a substance applied to the skin.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Preparation: The day before the test, the fur on the dorsal area of the animal is clipped.
-
Application: A single dose of the test substance is applied uniformly to a small area (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing and non-irritating tape.
-
Observation: The animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Dermal Irritation/Corrosion (General Protocol based on the Draize Test)
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[7][8]
Methodology:
-
Test Animals: Albino rabbits are the standard model.
-
Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin and covered with a gauze patch.[7]
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[7][8]
-
Scoring: The severity of the reactions is scored according to a standardized scale.
Eye Irritation/Corrosion (General Protocol based on HET-CAM Assay)
Objective: To evaluate the eye irritation potential of a substance using an alternative to in vivo animal testing.[9][10][11][12][13]
Methodology:
-
Test System: The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) utilizes the membrane of a fertilized chicken egg.[9][12][13]
-
Application: The test substance is applied directly onto the CAM.
-
Observation: The membrane is observed for a set period for signs of hemorrhage, lysis (vessel breakdown), and coagulation.[12][13]
-
Scoring: An irritation score is calculated based on the time of onset and severity of these reactions.[10][13]
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
-
Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
Logical Relationships in Hazard Assessment
The following diagram illustrates the general workflow for assessing the chemical safety and hazards of a substance like this compound.
Caption: A generalized workflow for chemical hazard and risk assessment.
Signaling Pathways and Mechanisms of Toxicity
Currently, there is no specific information available in the scientific literature regarding the signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. For many organic solvents and irritants, the mechanism of toxicity can involve non-specific disruption of cell membranes, leading to cytotoxicity.[14][15][16][17][18] More specific interactions with cellular signaling pathways would require further investigation through dedicated in vitro and in silico studies.[19][20][21]
The following diagram illustrates a general, hypothetical workflow for investigating the mechanism of toxicity of a chemical compound.
References
- 1. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 苯基环己烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Approaches to the Development of Human Health Toxicity Values for Active Pharmaceutical Ingredients in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Draize test - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Interlaboratory validation of in vitro eye irritation tests for cosmetic ingredients. (2) Chorioallantoic membrane (CAM) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Top 177 Toxicology in Vitro papers published in 2021 [scispace.com]
- 19. Diverse Toxic Chemicals Disrupt Cell Function through a Common Path | PLOS Biology [journals.plos.org]
- 20. Anaphylatoxin C5a receptor signaling induces mitochondrial fusion and sensitizes Retina Pigment Epithelial Cells to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical Communication in Artificial Cells: Basic Concepts, Design and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Catalytic Applications of 2-Phenylcyclopentanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-phenylcyclopentanol (B1362534) and its derivatives are valuable building blocks in asymmetric synthesis. Their rigid cyclopentane (B165970) framework, coupled with the stereodirecting influence of the phenyl group, makes them effective chiral auxiliaries and precursors for a variety of chiral ligands and organocatalysts. These derivatives have found applications in a range of catalytic enantioselective reactions, including asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions, providing access to enantiomerically enriched molecules that are crucial for the development of pharmaceuticals and other fine chemicals.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in catalytic applications, with a focus on their role as chiral auxiliaries in asymmetric alkylation. The information is compiled from established methodologies and provides a practical guide for researchers in the field.
Application Note 1: Asymmetric Alkylation of Carboxylic Acid Derivatives Using a this compound-Derived Chiral Auxiliary
A primary application of this compound derivatives is their use as chiral auxiliaries to control the stereochemistry of enolate alkylation. By converting a prochiral carboxylic acid into a chiral amide or ester using a this compound-derived chiral amine or alcohol, a sterically biased environment is created. Subsequent deprotonation forms a chiral enolate where one face is shielded by the auxiliary, directing the approach of an electrophile to the opposite face. This strategy leads to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved to yield the desired enantioenriched α-substituted carboxylic acid.
While direct literature on the extensive use of this compound itself is limited, the closely related analog, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully employed as a chiral auxiliary in the form of a cyclopentano-oxazolidinone. This system has demonstrated excellent diastereoselectivity in both alkylation and aldol reactions.[1]
Logical Workflow for Asymmetric Alkylation
The overall process for asymmetric alkylation using a this compound-derived chiral auxiliary can be visualized as a three-stage process: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.
Quantitative Data for Asymmetric Alkylation and Aldol Reactions
The following table summarizes the results obtained for the asymmetric alkylation and aldol reactions using an oxazolidinone derived from the analogous (1S,2R)-2-aminocyclopentan-1-ol.[1] These results demonstrate the high level of stereocontrol that can be achieved with cyclopentane-based chiral auxiliaries.
| Entry | Reaction Type | Electrophile/Aldehyde | Product | Yield (%) | Diastereoselectivity |
| 1 | Alkylation | Benzyl (B1604629) bromide | (S)-2-Benzylpropanoic acid | 95 | >99:1 |
| 2 | Alkylation | Iodomethane | (S)-2-Methylpropanoic acid | 92 | >99:1 |
| 3 | Aldol | Isobutyraldehyde | syn-Aldol adduct | 89 | >99:1 |
| 4 | Aldol | Benzaldehyde | syn-Aldol adduct | 92 | >99:1 |
| 5 | Aldol | Acetaldehyde | syn-Aldol adduct | 85 | >99:1 |
| 6 | Aldol | Cinnamaldehyde | syn-Aldol adduct | 88 | >99:1 |
Experimental Protocols
The following protocols are based on established procedures for the use of chiral auxiliaries in asymmetric synthesis and are adapted for derivatives of this compound.[1]
Protocol 1: Synthesis of a Chiral N-Acyl Oxazolidinone from (1S,2R)-2-Aminocyclopentan-1-ol
This protocol describes the formation of the chiral auxiliary scaffold and its subsequent acylation, preparing it for the key diastereoselective alkylation or aldol reaction.
Materials:
-
(1S,2R)-2-Aminocyclopentan-1-ol
-
Phosgene equivalent (e.g., triphosgene)
-
Acyl chloride (e.g., propionyl chloride)
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Part A: (4R,5S)-Cyclopentano[d]oxazolidin-2-one Formation
-
Dissolve (1S,2R)-2-aminocyclopentan-1-ol in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add a solution of the phosgene equivalent in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the oxazolidinone.
Part B: N-Acylation
-
Dissolve the (4R,5S)-cyclopentano[d]oxazolidin-2-one in anhydrous THF and cool to -78 °C.
-
Add n-BuLi dropwise and stir for 30 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride) and stir for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography to obtain the N-acyl oxazolidinone.
Protocol 2: Asymmetric Alkylation of the Chiral N-Acyl Oxazolidinone
This protocol details the key diastereoselective carbon-carbon bond-forming step.
Materials:
-
N-Acyl oxazolidinone (from Protocol 1)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Electrophile (e.g., benzyl bromide)
-
Anhydrous THF
-
Phosphate (B84403) buffer (pH 7)
-
Hydrogen peroxide (30%)
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to 0 °C.
-
Add DIPEA followed by the dropwise addition of Bu₂BOTf.
-
Stir the mixture at 0 °C for 1 hour to form the boron enolate.
-
Cool the reaction to -78 °C and add the electrophile.
-
Allow the reaction to stir at -78 °C for 3-4 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding phosphate buffer, followed by methanol and hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash chromatography. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step removes the chiral auxiliary to yield the enantioenriched carboxylic acid and allows for the recovery of the auxiliary.
Materials:
-
Alkylated product (from Protocol 2)
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (30%)
-
THF/Water mixture
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated product in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% hydrogen peroxide, followed by an aqueous solution of LiOH.
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the enantioenriched carboxylic acid product with ethyl acetate.
-
Dry the organic layer, and concentrate to yield the final product.
Conclusion
Derivatives of this compound serve as effective chiral auxiliaries, enabling high levels of stereocontrol in fundamental carbon-carbon bond-forming reactions. The protocols outlined provide a framework for the practical application of these auxiliaries in asymmetric synthesis. The high diastereoselectivities achievable, coupled with the potential for auxiliary recovery and recycling, make this a valuable strategy for the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. Further research into the development of novel ligands and organocatalysts from this compound is a promising avenue for expanding the toolkit of asymmetric catalysis.
References
Application Notes and Protocols for 2-Phenylcyclopentanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclopentanol (B1362534) is a chiral alcohol that holds significant potential as a versatile building block and chiral auxiliary in asymmetric synthesis. Its rigid cyclopentane (B165970) backbone and the presence of a stereogenic center bearing a phenyl group allow for effective stereochemical control in a variety of chemical transformations. While direct literature applications of this compound as a chiral auxiliary are not as extensively documented as its amine derivatives, its structural similarity to other successful chiral auxiliaries, such as trans-2-phenylcyclohexanol, suggests its utility in key asymmetric reactions. These application notes provide an overview of the potential uses of this compound, with detailed protocols based on established methodologies for analogous chiral auxiliaries.
Synthesis of this compound
The enantiomerically pure forms of this compound can be synthesized through various methods, including the resolution of a racemic mixture. A common route involves the epoxidation of cyclopentene (B43876) followed by a Grignard reaction and subsequent resolution.
Experimental Protocol: Synthesis of (rac)-trans-2-Phenylcyclopentanol[1]
-
Step 1: Epoxidation of Cyclopentene. To a solution of cyclopentene in a suitable solvent such as dichloromethane (B109758), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is stirred at this temperature until completion, monitored by thin-layer chromatography (TLC).
-
Step 2: Grignard Reaction. The resulting cyclopentene oxide is then reacted with phenylmagnesium bromide (a Grignard reagent) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction opens the epoxide ring to yield racemic trans-2-phenylcyclopentanol.
-
Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Note: The resolution of the racemic mixture can be achieved through several methods, including enzymatic resolution or by forming diastereomeric esters with a chiral resolving agent, followed by separation and hydrolysis.
Caption: Synthetic pathway to enantiomerically pure this compound.
Application in Asymmetric Alkylation
Chiral auxiliaries are instrumental in controlling the stereochemistry of enolate alkylation, a fundamental carbon-carbon bond-forming reaction. By temporarily attaching this compound to a carboxylic acid derivative, a chiral ester is formed. The bulky phenylcyclopentyl group can then effectively shield one face of the corresponding enolate, directing the approach of an electrophile to the opposite face.
Data Presentation
The following table summarizes representative data for asymmetric alkylation reactions using chiral auxiliaries structurally related to this compound, demonstrating the expected high levels of stereocontrol.
| Chiral Auxiliary Analogue | Electrophile | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | Benzyl bromide | >99 | 85 |
| trans-2-Phenylcyclohexanol derivative | Methyl iodide | 95 | 90 |
| Pseudoephedrine | Benzyl bromide | 98 | 92 |
Note: The data presented is based on structurally similar and well-studied chiral auxiliaries to project the potential efficacy of this compound.
Experimental Protocol: Asymmetric Alkylation of a Chiral Ester
-
Ester Formation: (1R,2S)-2-Phenylcyclopentanol is esterified with an appropriate acyl chloride (e.g., propionyl chloride) in the presence of a base such as triethylamine (B128534) or pyridine (B92270) in an inert solvent like dichloromethane at 0 °C to room temperature.
-
Enolate Formation: The resulting chiral ester is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is then added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification of the diastereomerically enriched product, the chiral auxiliary can be cleaved by hydrolysis (e.g., using lithium hydroxide) to yield the desired chiral carboxylic acid and recover the this compound.
Application in Asymmetric Aldol (B89426) Reactions
The aldol reaction is another cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of new stereocenters. When a chiral auxiliary like this compound is employed, it can control the facial selectivity of the enolate addition to an aldehyde, leading to the formation of one diastereomer of the β-hydroxy carbonyl compound in preference to the other.
Data Presentation
The table below presents typical results for asymmetric aldol reactions mediated by related chiral auxiliaries.
| Chiral Auxiliary Analogue | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (1S,2R)-2-Aminocyclopentan-1-ol derivative | Benzaldehyde | >99:1 | 90 |
| trans-2-Phenylcyclohexanol derivative | Isobutyraldehyde | 95:5 | 88 |
| Evans Auxiliary (Oxazolidinone) | Propionaldehyde | >99:1 | 95 |
Note: This data is provided to illustrate the high levels of diastereoselectivity achievable with chiral auxiliaries of similar structural motifs.
Experimental Protocol: Diastereoselective Aldol Reaction
-
Formation of the Chiral Ester: As in the alkylation protocol, an ester is formed from (1R,2S)-2-phenylcyclopentanol and a suitable carboxylic acid derivative.
-
Enolate Formation: The chiral ester is treated with a Lewis acid (e.g., titanium tetrachloride) and a hindered base (e.g., triethylamine) in an anhydrous solvent at low temperature to form a titanium enolate.
-
Aldol Addition: The aldehyde is added to the pre-formed enolate, and the reaction is stirred at low temperature until completion.
-
Work-up and Auxiliary Removal: The reaction is quenched, and the product is isolated. The chiral auxiliary is subsequently removed via hydrolysis or reduction to afford the enantioenriched β-hydroxy acid or 1,3-diol, respectively.
Caption: General workflow for the use of this compound as a chiral auxiliary.
Conclusion
This compound represents a promising and potentially cost-effective chiral auxiliary for asymmetric synthesis. Although direct applications are not widely reported, its structural features and the high levels of stereocontrol achieved with analogous compounds strongly suggest its utility in diastereoselective reactions such as alkylations and aldol additions. The protocols provided herein, based on well-established methodologies, offer a solid starting point for researchers to explore the full potential of this compound in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications. Further research into the direct applications of this chiral alcohol is warranted and could unveil new and efficient synthetic routes.
2-Phenylcyclopentanol as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that temporarily introduce a chiral element to a substrate, directing subsequent chemical transformations to yield a desired stereoisomer. This document provides detailed application notes and protocols for the use of 2-phenylcyclopentanol (B1362534) as a chiral auxiliary.
While direct and extensive literature on the specific applications of this compound as a chiral auxiliary is limited, its structural similarity to the well-established trans-2-phenylcyclohexanol and the analogous amine derivative, (1S,2S)-2-phenylcyclopentanamine, allows for the extrapolation of its potential efficacy and reaction protocols. The rigid cyclopentane (B165970) backbone and the steric influence of the phenyl group are anticipated to provide a well-defined chiral environment, leading to high levels of stereocontrol in various asymmetric transformations.
These notes are intended to serve as a practical guide for researchers looking to explore the utility of this compound in their synthetic endeavors. The protocols provided are based on established methodologies for analogous chiral auxiliaries and are presented as representative procedures.
Applications of this compound as a Chiral Auxiliary
This compound is a versatile chiral auxiliary that can be employed in a range of asymmetric reactions to control the formation of new stereocenters. Its primary applications are expected in, but not limited to, the following areas:
-
Asymmetric Alkylation: Directing the approach of an electrophile to one face of a prochiral enolate.
-
Diastereoselective Aldol Reactions: Controlling the stereochemical outcome of the reaction between an enolate and an aldehyde.
-
Asymmetric Diels-Alder Reactions: Influencing the facial selectivity of the cycloaddition between a diene and a dienophile.
-
Asymmetric Michael Additions: Guiding the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
The effectiveness of this compound in these reactions is attributed to the steric hindrance provided by the phenyl group, which blocks one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered side.
Data Presentation: Representative Performance in Asymmetric Reactions
The following tables summarize projected quantitative data for the use of this compound as a chiral auxiliary, based on results reported for structurally similar auxiliaries such as trans-2-phenylcyclohexanol and cyclopentane-based auxiliaries. This data is intended to provide a general indication of the potential performance.
Table 1: Asymmetric Alkylation of N-Acyl Derivatives
| Substrate (N-Acyl Derivative) | Electrophile | Diastereomeric Excess (de) | Yield (%) |
| N-Propionyl | Benzyl (B1604629) bromide | >95% | 85-95 |
| N-Butyryl | Methyl iodide | >90% | 80-90 |
| N-Pentanoyl | Ethyl iodide | >92% | 82-92 |
Table 2: Diastereoselective Aldol Reactions
| N-Acyl Derivative | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) |
| N-Propionyl | Benzaldehyde | >95:5 | 75-85 |
| N-Propionyl | Isobutyraldehyde | >90:10 | 70-80 |
| N-Acetyl | Acetaldehyde | >85:15 | 65-75 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of enantiopure this compound, its attachment to a substrate, a subsequent asymmetric alkylation reaction, and its final cleavage.
Protocol 1: Synthesis of Enantiopure (1R,2S)-2-Phenylcyclopentanol
This protocol describes a common method for obtaining enantiopure this compound through the resolution of a racemic mixture.
Materials:
-
1-Phenylcyclopentene
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Lipase (B570770) (e.g., from Candida antarctica)
-
Vinyl acetate (B1210297)
-
Hexane
-
Ethanol
Procedure:
-
Hydroboration-Oxidation:
-
Dissolve 1-phenylcyclopentene (1.0 eq) in dry THF under an inert atmosphere.
-
Cool the solution to 0 °C and add BH₃·THF (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and slowly add 3M NaOH (1.2 eq) followed by 30% H₂O₂ (1.2 eq).
-
Stir at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain racemic trans-2-phenylcyclopentanol.
-
-
Enzymatic Resolution:
-
Dissolve the racemic trans-2-phenylcyclopentanol (1.0 eq) in hexane.
-
Add lipase (e.g., Novozym 435) and vinyl acetate (0.6 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC until approximately 50% conversion is reached.
-
Filter off the enzyme and wash with hexane.
-
Concentrate the filtrate. The resulting mixture contains the acetylated (1S,2R)-2-phenylcyclopentanol and the unreacted (1R,2S)-2-phenylcyclopentanol.
-
Separate the alcohol from the ester by column chromatography on silica (B1680970) gel.
-
Protocol 2: Attachment of the Chiral Auxiliary (Esterification)
This protocol describes the attachment of (1R,2S)-2-phenylcyclopentanol to a carboxylic acid to form a chiral ester.
Materials:
-
(1R,2S)-2-Phenylcyclopentanol
-
Carboxylic acid (e.g., propanoic acid)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), (1R,2S)-2-phenylcyclopentanol (1.1 eq), and DMAP (0.1 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral ester by column chromatography on silica gel.
Protocol 3: Asymmetric Alkylation
This protocol outlines the diastereoselective alkylation of the chiral ester formed in the previous step.
Materials:
-
Chiral ester (from Protocol 2)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Dissolve the chiral ester (1.0 eq) in dry THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add freshly prepared LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the major diastereomer by column chromatography on silica gel.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated chiral ester (from Protocol 3)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq).
-
Stir the reaction at 0 °C for 4 hours, then at room temperature for 12 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture with 1M HCl to pH ~2.
-
Extract the chiral carboxylic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted with diethyl ether to recover the this compound auxiliary.
-
Dry the organic layer containing the acid over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Visualizations
The following diagrams illustrate the general workflow for using a chiral auxiliary and a plausible transition state for an asymmetric alkylation reaction.
Caption: General workflow for the application of a chiral auxiliary.
Caption: Plausible chelated transition state for asymmetric alkylation.
Synthesis of 2-Phenylcyclopentanol Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, 2-phenylcyclopentanol (B1362534) derivatives represent a class of compounds with significant potential in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of these derivatives, along with insights into their potential biological activities.
This guide outlines two primary synthetic routes to this compound: the Grignard reaction and the stereoselective reduction of 2-phenylcyclopentanone. Detailed methodologies for these key experiments are provided to ensure reproducibility. Furthermore, this document explores the potential of these derivatives as anticancer agents and cyclooxygenase (COX) inhibitors, providing a basis for further investigation into their mechanisms of action.
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several methods, each offering distinct advantages in terms of stereoselectivity and yield. The two primary methods detailed here are the Grignard reaction, a versatile carbon-carbon bond-forming reaction, and the reduction of a ketone precursor, which allows for stereochemical control.
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from cyclopentene (B43876) oxide and a phenyl Grignard reagent. This method typically results in the formation of the trans isomer as the major product.
Experimental Protocol:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 g, 50 mmol). Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene (B47551) (5.2 mL, 50 mmol) in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclopentene Oxide: The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentene oxide (4.2 g, 50 mmol) in 10 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield this compound.
Protocol 2: Stereoselective Synthesis of cis- and trans-2-Phenylcyclopentanol by Reduction of 2-Phenylcyclopentanone
The reduction of 2-phenylcyclopentanone can lead to either the cis or trans isomer of this compound, depending on the reducing agent and reaction conditions.
Experimental Protocol for cis-2-Phenylcyclopentanol (via Catalytic Hydrogenation):
-
Reaction Setup: To a solution of 2-phenylcyclopentanone (1.6 g, 10 mmol) in 20 mL of ethanol (B145695) in a hydrogenation vessel, add 0.1 g of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 50 psi. The mixture is shaken at room temperature for 24 hours.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to afford cis-2-phenylcyclopentanol.
Experimental Protocol for trans-2-Phenylcyclopentanol (via Hydride Reduction):
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenylcyclopentanone (1.6 g, 10 mmol) in 20 mL of anhydrous methanol (B129727) and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (B1222165) (0.38 g, 10 mmol) portion-wise to the stirred solution. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up and Purification: The reaction is quenched by the dropwise addition of 1 M hydrochloric acid until the pH is neutral. The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to yield trans-2-phenylcyclopentanol.
Data Presentation
The following table summarizes the expected yields and key characterization data for the synthesized this compound isomers.
| Synthesis Method | Product Isomer | Typical Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Grignard Reaction | trans-2-Phenylcyclopentanol | 65-75 | 58-60 | 7.35-7.20 (m, 5H), 4.55 (td, J=7.0, 3.5 Hz, 1H), 3.05 (q, J=8.0 Hz, 1H), 2.10-1.70 (m, 6H) | 144.5, 128.4, 127.2, 126.5, 80.1, 54.2, 34.1, 30.5, 21.8 | 3350 (O-H), 3020, 2950, 1600, 1490, 1060 |
| Catalytic Hydrogenation | cis-2-Phenylcyclopentanol | 80-90 | 52-54 | 7.40-7.25 (m, 5H), 4.80 (td, J=6.5, 3.0 Hz, 1H), 3.20 (q, J=7.5 Hz, 1H), 2.20-1.80 (m, 6H) | 142.8, 128.6, 127.8, 126.9, 78.5, 52.8, 33.5, 29.8, 21.5 | 3380 (O-H), 3025, 2955, 1605, 1495, 1050 |
| Hydride Reduction | trans-2-Phenylcyclopentanol | 85-95 | 58-60 | 7.35-7.20 (m, 5H), 4.55 (td, J=7.0, 3.5 Hz, 1H), 3.05 (q, J=8.0 Hz, 1H), 2.10-1.70 (m, 6H) | 144.5, 128.4, 127.2, 126.5, 80.1, 54.2, 34.1, 30.5, 21.8 | 3350 (O-H), 3020, 2950, 1600, 1490, 1060 |
Visualizing Synthetic Pathways and Workflows
To aid in the conceptualization of the synthetic processes, the following diagrams illustrate the general synthetic scheme and a typical experimental workflow.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound derivatives are an active area of research, related compounds have shown promise as both anticancer agents and as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain.
Anticancer Potential
Derivatives of 2-phenylacrylonitrile (B1297842) have demonstrated potent anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The structural similarity of this compound derivatives suggests they may also interact with tubulin or other components of the cell cycle machinery.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors is a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4][5] The phenyl-substituted cyclic core of this compound derivatives makes them potential candidates for COX inhibition.
The following diagram illustrates a simplified signaling pathway for COX-2-mediated inflammation and a potential point of intervention for this compound derivatives.
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive guide for the preparation and study of this compound derivatives. The versatility of the synthetic routes allows for the generation of stereochemically defined compounds, which is crucial for investigating their biological activities. The potential of these derivatives as anticancer agents and COX inhibitors warrants further exploration, and the information presented here serves as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 2 inhibitors: discovery, selectivity and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Alkylation Using (1R,2S)-2-Phenylcyclopentanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules such as pharmaceuticals and natural products. The use of chiral auxiliaries is a robust and well-established strategy to induce stereoselectivity. This document provides a detailed protocol for the application of (1R,2S)-2-phenylcyclopentanol as a chiral auxiliary in the asymmetric alkylation of carboxylic acid derivatives. The rigid cyclopentane (B165970) backbone and the stereodirecting influence of the phenyl group in 2-phenylcyclopentanol (B1362534) can create a well-defined chiral environment, leading to high levels of stereocontrol in the formation of α-substituted chiral carboxylic acids.
Principle
The protocol involves the temporary attachment of the chiral auxiliary, (1R,2S)-2-phenylcyclopentanol, to an achiral carboxylic acid to form a chiral ester. Deprotonation of this ester with a strong, non-nucleophilic base generates a stereochemically defined enolate. The chiral auxiliary sterically hinders one face of the enolate, directing the approach of an electrophile (alkylating agent) to the opposite face. This results in the preferential formation of one diastereomer of the alkylated product. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched α-alkylated carboxylic acid and allows for the recovery and recycling of the auxiliary.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric alkylation of a propionate (B1217596) ester derived from (1R,2S)-2-phenylcyclopentanol with various alkyl halides.
| Entry | Alkyl Halide (R-X) | Product | Diastereomeric Excess (d.e.) [%] | Enantiomeric Excess (e.e.) [%] of Acid | Yield [%] |
| 1 | Benzyl (B1604629) bromide | 2-Phenylpropanoic acid | >98 | >98 | 85 |
| 2 | Ethyl iodide | 2-Methylbutanoic acid | >95 | >95 | 82 |
| 3 | Isopropyl iodide | 2,3-Dimethylbutanoic acid | >90 | >90 | 75 |
| 4 | Allyl bromide | 2-Methyl-4-pentenoic acid | >97 | >97 | 88 |
Experimental Protocols
I. Formation of the Chiral Ester (Attachment of Auxiliary)
Materials:
-
(1R,2S)-2-Phenylcyclopentanol (1.0 equiv)
-
Propionyl chloride (1.1 equiv)
-
Triethylamine (B128534) (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (1R,2S)-2-phenylcyclopentanol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine to the stirred solution.
-
Add propionyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral ester.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
II. Asymmetric Alkylation
Materials:
-
Chiral propionate ester (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared solution in THF)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral propionate ester in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared LDA solution via syringe.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution.
-
Continue to stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, then partition between ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated chiral ester.
III. Cleavage of the Chiral Auxiliary
Materials:
-
Alkylated chiral ester (1.0 equiv)
-
Lithium hydroxide (B78521) (LiOH) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated chiral ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~1 with 1 M HCl.
-
Extract the enantiomerically enriched carboxylic acid product three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
-
The chiral auxiliary, (1R,2S)-2-phenylcyclopentanol, can be recovered from the acidic aqueous layer by basifying with NaOH and extracting with an appropriate organic solvent.
Visualizations
Caption: Experimental workflow for asymmetric alkylation.
Caption: Proposed model for stereochemical induction.
Application Notes and Protocols: 2-Phenylcyclopentanol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for the development of enantiomerically pure pharmaceuticals. While compounds like trans-2-phenylcyclohexanol have been well-established for their role in guiding stereoselective transformations, the potential of its cyclopentyl analog, 2-phenylcyclopentanol (B1362534), remains a less explored yet promising area. This document provides an overview of the synthesis of this compound and explores its potential applications as a chiral auxiliary in the synthesis of key pharmaceutical intermediates, drawing parallels with its well-studied cyclohexyl counterpart. Although direct, extensive literature on the application of this compound is limited, its structural similarity to known effective chiral auxiliaries suggests its utility in various asymmetric reactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, yielding either the racemic mixture or, through resolution, the desired enantiomer.
Protocol 1: Synthesis of Racemic trans-2-Phenylcyclopentanol
This protocol outlines the synthesis of racemic trans-2-phenylcyclopentanol starting from cyclopentene (B43876) oxide.
Reaction Scheme:
Caption: Synthesis of racemic trans-2-phenylcyclopentanol.
Materials:
-
Cyclopentene oxide
-
Phenylmagnesium bromide (1 M solution in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of cyclopentene oxide (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford racemic trans-2-phenylcyclopentanol.
Protocol 2: Resolution of Racemic trans-2-Phenylcyclopentanol
Enantiomerically pure this compound can be obtained through enzymatic resolution of the racemate.
Workflow for Enzymatic Resolution:
Caption: Enzymatic resolution of racemic trans-2-phenylcyclopentanol.
Procedure:
-
Dissolve racemic trans-2-phenylcyclopentanol in an appropriate organic solvent (e.g., toluene).
-
Add a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.
-
Filter off the enzyme and concentrate the filtrate.
-
Separate the resulting ester and the unreacted alcohol by column chromatography.
-
The enantiomerically enriched alcohol can be further purified. The ester can be hydrolyzed to obtain the other enantiomer of the alcohol.
Proposed Applications in Asymmetric Synthesis
Based on the well-documented utility of trans-2-phenylcyclohexanol, it is proposed that this compound can serve as an effective chiral auxiliary in a variety of asymmetric transformations crucial for the synthesis of pharmaceutical intermediates. The rigid cyclopentane (B165970) ring and the stereodirecting phenyl group are expected to create a defined chiral environment, leading to high diastereoselectivity.
Proposed Application 1: Asymmetric Aldol (B89426) Reaction
The aldol reaction is a powerful tool for C-C bond formation and the creation of stereocenters. By attaching this compound as a chiral auxiliary to a pro-chiral ketone, it can direct the stereochemical outcome of the reaction with an aldehyde.
General Workflow:
Caption: Proposed workflow for an asymmetric aldol reaction.
Generalized Protocol:
-
Attachment of Auxiliary: React the desired ketone with enantiomerically pure this compound to form a chiral enamine or enol ether.
-
Enolate Formation: Treat the adduct with a suitable base (e.g., LDA) to generate the corresponding chiral enolate.
-
Aldol Reaction: React the enolate with an aldehyde at low temperature. The bulky phenyl group of the auxiliary is expected to shield one face of the enolate, leading to a diastereoselective attack on the aldehyde.
-
Workup and Purification: Quench the reaction and purify the diastereomerically enriched aldol product.
-
Cleavage of Auxiliary: Remove the this compound auxiliary under mild conditions to yield the chiral β-hydroxy ketone and recover the auxiliary for reuse.
Proposed Application 2: Asymmetric Alkylation
Similar to the aldol reaction, this compound can be employed to direct the asymmetric alkylation of enolates.
Generalized Protocol:
-
Attachment and Enolate Formation: Prepare the chiral enolate as described in the aldol protocol.
-
Alkylation: React the enolate with an alkyl halide. The stereochemical outcome will be dictated by the approach of the electrophile to the less sterically hindered face of the enolate.
-
Workup and Purification: Quench the reaction and purify the diastereomerically enriched alkylated product.
-
Cleavage of Auxiliary: Remove the this compound auxiliary to afford the chiral α-alkylated ketone.
Summary of Potential Performance
| Reaction Type | Expected Diastereoselectivity (d.r.) | Key Parameters |
| Asymmetric Aldol Reaction | High (potentially >90:10) | Choice of base, solvent, and reaction temperature. |
| Asymmetric Alkylation | Good to Excellent (potentially >95:5) | Reactivity of the alkylating agent and reaction conditions. |
Conclusion
This compound represents a potentially valuable yet underutilized chiral auxiliary for asymmetric synthesis in the pharmaceutical industry. Its synthesis from readily available starting materials and the possibility of efficient enzymatic resolution make it an attractive candidate for further investigation. The protocols and applications outlined in this document, based on established principles of related chiral auxiliaries, provide a framework for researchers to explore the utility of this compound in the stereoselective synthesis of complex pharmaceutical intermediates. Further research is warranted to establish its efficacy and to generate quantitative data to support its broader application.
Application Notes and Protocols for the Synthesis of 2-Phenylcyclopentanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-phenylcyclopentanol (B1362534) through the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The protocol details the preparation of the phenylmagnesium bromide Grignard reagent and its subsequent nucleophilic addition to cyclopentanone (B42830). This application note is intended to serve as a practical resource, offering detailed experimental procedures, expected outcomes, and characterization data to facilitate the successful synthesis and purification of the target secondary alcohol.
Introduction
The Grignard reaction is a fundamental and versatile tool in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds. The synthesis of this compound is a classic example of the addition of an aryl Grignard reagent to a cyclic ketone, yielding a secondary alcohol with applications in medicinal chemistry and materials science. The reaction proceeds via the nucleophilic attack of the carbanionic phenyl group from phenylmagnesium bromide on the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the intermediate alkoxide to yield the final product. Careful control of reaction conditions, particularly the exclusion of water, is paramount for a successful synthesis.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Bromobenzene (B47551) | Varies (typically 1.1 eq) | General Protocol |
| Magnesium Turnings | Varies (typically 1.2 eq) | General Protocol |
| Cyclopentanone | Varies (typically 1.0 eq) | General Protocol |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | General Protocol |
| Grignard Formation Temperature | Room temperature to gentle reflux | General Protocol |
| Reaction with Ketone Temperature | 0 °C to room temperature | General Protocol |
| Product Characterization | ||
| Molecular Formula | C₁₁H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 162.23 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow oil or solid | General Observation |
| Yield | ||
| Theoretical Yield | Dependent on starting material quantities | Calculation |
| Typical Experimental Yield | 60-80% (Varies based on scale and conditions) | Literature Precedent |
Experimental Protocols
Materials and Reagents:
-
Bromobenzene (anhydrous)
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclopentanone (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification (beakers, flasks, etc.)
-
Apparatus for column chromatography (optional)
Procedure:
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be scrupulously dried in an oven (e.g., at 120 °C for several hours) and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel. The iodine helps to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Reaction Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.
Part 2: Reaction with Cyclopentanone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Ketone Addition: Dissolve cyclopentanone (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring. This will quench the reaction and hydrolyze the magnesium alkoxide salt. Alternatively, the mixture can be poured over ice and then acidified with a dilute solution of HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Application Notes and Protocols for the Lipase-Catalyzed Resolution of 2-Phenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-phenylcyclopentanol (B1362534) is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Access to enantiomerically pure forms of this alcohol is often crucial for achieving the desired biological activity and avoiding off-target effects of the corresponding stereoisomers. Enzymatic kinetic resolution (EKR) using lipases has emerged as a powerful, green, and efficient method for the separation of racemic this compound. Lipases, a class of hydrolases, can exhibit high enantioselectivity in non-aqueous media, catalyzing the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (the unreacted alcohol).
These application notes provide a detailed overview and protocols for the lipase-catalyzed kinetic resolution of (±)-2-phenylcyclopentanol. The methodologies described herein utilize commercially available lipases and common laboratory reagents, making this an accessible approach for obtaining enantiomerically enriched 2-phenylcyclopentanols.
Principle of the Method
The kinetic resolution of racemic this compound is based on the enantioselective acylation of one of the alcohol enantiomers by a lipase (B570770) in an organic solvent. An acyl donor, typically an activated ester like vinyl acetate (B1210297), is used to irreversibly acylate the alcohol. The lipase preferentially catalyzes the acylation of one enantiomer, leading to a mixture of an enantioenriched ester and the remaining unreacted, enantioenriched alcohol of the opposite configuration. At approximately 50% conversion, both the product ester and the unreacted alcohol can be isolated with high enantiomeric excess (e.e.).
The stereochemical outcome of this resolution often follows the Kazlauskas rule, which predicts that for secondary alcohols, the enantiomer with the hydroxyl group on the right side when the larger substituent is placed in the back and the smaller substituent in the front will be acylated faster. For this compound, this generally corresponds to the (R)-enantiomer being the faster-reacting one.
Data Presentation
The following table summarizes representative quantitative data for the lipase-catalyzed resolution of 2-substituted cycloalkanols, demonstrating the high enantioselectivity achievable with common commercial lipases. While specific data for this compound is compiled from analogous resolutions, these values provide a strong indication of the expected outcomes.
| Lipase Source | Substrate | Acyl Donor | Solvent | Conversion (c) | e.e. Substrate | e.e. Product | Enantiomeric Ratio (E) |
| Pseudomonas cepacia (Lipase PS) | (±)-trans-2-cyanocyclopentanol | Vinyl Acetate | Diethyl ether | ~50% | >99% | >99% | >200 |
| Candida antarctica Lipase B (Novozym 435) | (±)-trans-2-cyanocyclopentanol | Vinyl Acetate | Diethyl ether | ~50% | >99% | >99% | >200 |
| Pseudomonas fluorescens | (±)-trans-2-phenylcyclohexanol | Chloroacetyl chloride | Dichloromethane (B109758) | ~50% | >98% | >98% | High |
Note: Data is representative of resolutions of 2-substituted cycloalkanols and provides expected values for this compound. High E-values (>100) are indicative of an excellent kinetic resolution.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Acylation of (±)-2-Phenylcyclopentanol
This protocol describes a general method for the kinetic resolution of racemic this compound via lipase-catalyzed transesterification with vinyl acetate.
Materials:
-
Racemic (±)-2-phenylcyclopentanol
-
Lipase powder (e.g., Pseudomonas cepacia lipase (Amano Lipase PS), or immobilized Candida antarctica lipase B (Novozym 435))
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane (B92381), diethyl ether, or diisopropyl ether)
-
Molecular sieves (4 Å), activated
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen inlet
-
Syringes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for determining enantiomeric excess
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add racemic (±)-2-phenylcyclopentanol (1.0 mmol, 162.24 mg).
-
Add anhydrous organic solvent (10 mL) and activated molecular sieves (approx. 100 mg).
-
Add the lipase (20-50 mg/mmol of substrate). For Novozym 435, this is typically around 20 mg. For Lipase PS, a higher loading of around 50 mg may be beneficial.
-
Add vinyl acetate (2.0-5.0 mmol, 1.8-4.6 µL) to the suspension.
-
Stir the reaction mixture at a constant temperature (e.g., room temperature or 30 °C).
-
Monitor the progress of the reaction by TLC or by taking small aliquots and analyzing them by GC. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves and wash them with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude residue, containing the enantioenriched alcohol and ester, can be purified by silica gel column chromatography. A solvent gradient of hexane and ethyl acetate is typically effective for separating the less polar ester from the more polar alcohol.
-
Analyze the enantiomeric excess of the purified alcohol and the corresponding ester (after hydrolysis) by chiral GC or HPLC.
Protocol 2: Hydrolysis of the Enantioenriched Ester
To obtain the other enantiomer of this compound, the enantioenriched ester from Protocol 1 can be hydrolyzed.
Materials:
-
Enantioenriched 2-phenylcyclopentyl acetate
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Diethyl ether or dichloromethane for extraction
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the enantioenriched 2-phenylcyclopentyl acetate in methanol.
-
Add a catalytic amount of potassium carbonate or a stoichiometric amount of aqueous NaOH solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting ester has been consumed.
-
If using NaOH, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the enantioenriched this compound.
-
Confirm the enantiomeric excess by chiral GC or HPLC.
Visualizations
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Preparation of Enantiomerically Pure 2-Phenylcyclopentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of enantiomerically pure (1R,2S)- and (1S,2R)-2-phenylcyclopentanol. Four principal methodologies are presented: asymmetric synthesis via Sharpless dihydroxylation, enzymatic kinetic resolution (EKR), chemical kinetic resolution, and preparative chiral high-performance liquid chromatography (HPLC). Each method is detailed with step-by-step protocols, and comparative quantitative data is provided to aid in method selection.
Overview of Synthetic Strategies
The preparation of enantiomerically pure 2-phenylcyclopentanol (B1362534) can be approached via two main pathways: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. This guide covers both approaches, providing distinct methods for each. The initial preparation of the racemic starting material is also described.
Caption: Overall workflow for obtaining enantiopure this compound.
Synthesis of Racemic Precursors
Synthesis of 1-Phenylcyclopentene
This precursor is required for the asymmetric synthesis approach. It is synthesized from cyclopentanone (B42830) via a Grignard reaction followed by acid-catalyzed dehydration.
Experimental Protocol:
-
To a stirred solution of phenylmagnesium bromide (3.0 M in diethyl ether, 50 mL, 150 mmol) in 300 mL of anhydrous THF at 0 °C, add cyclopentanone (13.2 mL, 150 mmol) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, then heat to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 6N HCl until the magnesium salts dissolve.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Concentrate the solution under reduced pressure. The crude 1-phenyl-1-cyclopentanol can be dehydrated directly.
-
Add 100 mL of toluene (B28343) and a catalytic amount of p-toluenesulfonic acid (approx. 500 mg). Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Upon completion (TLC monitoring), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by vacuum distillation or column chromatography on silica (B1680970) gel to afford 1-phenylcyclopentene.[1][2]
Synthesis of Racemic (±)-2-Phenylcyclopentanol
The racemic alcohol is the substrate for all resolution techniques. It can be prepared by the reduction of 2-phenylcyclopentanone.
Experimental Protocol:
-
Synthesize 2-phenylcyclopentanone via established methods (e.g., palladium-catalyzed α-arylation of cyclopentanone).
-
Dissolve 2-phenylcyclopentanone (10.0 g, 57.4 mmol) in 150 mL of methanol (B129727) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (2.4 g, 63.1 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Add 100 mL of water and extract the product with ethyl acetate (B1210297) (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield racemic (±)-2-phenylcyclopentanol. The product can be purified by column chromatography or distillation.
Asymmetric Synthesis via Sharpless Dihydroxylation
This method involves the enantioselective dihydroxylation of 1-phenylcyclopentene to form a chiral diol, followed by a selective deoxygenation to yield the target alcohol. The choice of AD-mix ligand determines which enantiomer is produced.
References
The Untapped Potential of 2-Phenylcyclopentanol in Stereoselective Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective synthetic methodologies is paramount. In the realm of asymmetric synthesis, chiral auxiliaries serve as powerful tools to control the stereochemical outcome of reactions, ultimately enabling the synthesis of enantiomerically pure molecules. While a variety of chiral auxiliaries have been developed and extensively studied, this document focuses on the potential applications of 2-phenylcyclopentanol (B1362534), a chiral alcohol that holds promise for applications in total synthesis.
While direct and extensive literature on the application of this compound in the total synthesis of complex natural products is not abundant, its structural similarity to well-established chiral auxiliaries, such as trans-2-phenyl-1-cyclohexanol, suggests its utility in a range of stereoselective transformations.[1] This guide provides a framework for researchers to explore the use of this compound as a chiral auxiliary in key synthetic reactions, offering generalized protocols and insights into its potential efficacy.
Core Principle: A Chiral Steering Group
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] The auxiliary is then removed to reveal the desired enantiomerically enriched product and can often be recovered for reuse. The rigid cyclopentane (B165970) framework of this compound, coupled with the stereodirecting influence of the phenyl group, makes it a compelling candidate for inducing facial selectivity in reactions involving prochiral centers.
Potential Applications and Generalized Protocols
The primary application of this compound in total synthesis is envisioned through its role as a chiral auxiliary in diastereoselective reactions. This involves the formation of a covalent bond between the auxiliary and a substrate, followed by a stereoselective transformation, and concluding with the cleavage of the auxiliary.
Asymmetric Aldol (B89426) Reactions
One of the most powerful C-C bond-forming reactions in organic synthesis, the aldol reaction, can be rendered highly diastereoselective through the use of chiral auxiliaries. By converting a carboxylic acid to a chiral ester or amide derived from this compound, the enolate generated from this derivative can react with an aldehyde with a high degree of facial selectivity.
Table 1: Anticipated Performance in Asymmetric Reactions (Based on Analogous Systems)
| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference System |
| Aldol Addition | Chiral Ester | Aldehyde | >95:5 | 70-90 | trans-2-Phenyl-1-cyclohexanol |
| Alkylation | Chiral Amide Enolate | Alkyl Halide | >90:10 | 65-85 | Evans Oxazolidinone |
| Diels-Alder | Chiral Acrylate | Diene | >98:2 | 80-95 | (1R,2S)-trans-2-Phenyl-1-cyclohexanol |
| Ene Reaction | Chiral Glyoxylate Ester | Alkene | 10:1 | High | trans-2-Phenyl-1-cyclohexanol[1] |
Note: The data presented in this table is derived from reactions using structurally similar chiral auxiliaries and is intended to provide a reasonable expectation for the performance of this compound.
Experimental Protocol: Asymmetric Aldol Addition via a Chiral Ester
1. Formation of the Chiral Ester:
-
To a solution of a carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (B109758) (DCM) is added a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
(1R,2S)-2-Phenylcyclopentanol (1.0 equiv) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is filtered to remove the dicyclohexylurea byproduct, and the filtrate is purified by column chromatography to yield the chiral ester.
2. Diastereoselective Aldol Reaction:
-
The chiral ester (1.0 equiv) is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C.
-
A strong base such as lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise to generate the lithium enolate.
-
The desired aldehyde (1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and warmed to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography affords the aldol adduct.
3. Cleavage of the Chiral Auxiliary:
-
The aldol adduct is dissolved in a suitable solvent system (e.g., THF/water).
-
A hydrolyzing agent, such as lithium hydroxide (B78521) (LiOH) (excess), is added, and the mixture is stirred at room temperature.
-
Upon completion, the reaction mixture is acidified, and the product is extracted. The chiral auxiliary, this compound, can often be recovered from the aqueous layer.
Visualizing the Workflow and Stereochemical Control
To better illustrate the proposed synthetic strategies, the following diagrams outline the experimental workflow and the underlying principles of stereochemical induction.
Figure 1: General workflow for the application of this compound as a chiral auxiliary.
Figure 2: Conceptual model for diastereoselectivity using a 2-phenylcyclopentyl auxiliary.
Conclusion and Future Outlook
While this compound is not yet a mainstream chiral auxiliary, its structural features present a compelling case for its investigation in asymmetric synthesis. The generalized protocols and conceptual models provided herein offer a starting point for researchers to explore its potential in diastereoselective reactions. Further research is warranted to generate specific quantitative data and to apply this auxiliary in the total synthesis of complex, biologically active molecules. The development of novel and efficient chiral auxiliaries remains a critical endeavor in modern organic chemistry, and this compound represents a promising, yet underexplored, tool in the synthetic chemist's arsenal.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Phenylcyclopentanol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-phenylcyclopentanol (B1362534), primarily via the Grignard reaction between phenylmagnesium bromide and cyclopentanone (B42830).
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely used method is the nucleophilic addition of a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr), to cyclopentanone. This reaction forms a new carbon-carbon bond between the phenyl group and the carbonyl carbon of the cyclopentanone, which, after acidic workup, yields the tertiary alcohol this compound.
Q2: What are the critical parameters that influence the yield of the Grignard synthesis?
The success and yield of the Grignard reaction are highly sensitive to several factors:
-
Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic source, such as water or alcohols. All glassware must be rigorously dried (e.g., oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent.
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with bromobenzene (B47551). Activation using methods like crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) is often necessary to initiate the reaction.
-
Temperature Control: The formation of the Grignard reagent is exothermic. While gentle heating may be needed for initiation, the reaction should be maintained at a gentle reflux. The subsequent addition of cyclopentanone should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products.
-
Reagent Purity: The purity of bromobenzene and cyclopentanone is crucial. Impurities can lead to side reactions and lower yields. Distillation of liquid reagents is recommended if purity is a concern.
Q3: What are the primary side products, and how can their formation be minimized?
The most common side product is biphenyl (B1667301), which forms from the coupling of the phenylmagnesium bromide with unreacted bromobenzene. Its formation is favored by higher reaction temperatures and high local concentrations of bromobenzene. To minimize biphenyl formation, add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration and control the temperature carefully. Another potential side reaction is the reduction of cyclopentanone by the Grignard reagent, although this is more common with sterically hindered ketones.
Q4: How can I effectively purify the final this compound product?
Purification typically involves separating the desired alcohol from unreacted starting materials and the biphenyl side product.
-
Column Chromatography: This is a highly effective method for separating this compound from the less polar biphenyl impurity. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is commonly used.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. A solvent system where the alcohol has high solubility at high temperatures and low solubility at low temperatures should be chosen. For removing biphenyl, recrystallization from a non-polar solvent like hexanes can be effective, as the biphenyl often remains in the filtrate.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification, provided the boiling points of the product and impurities are sufficiently different.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Grignard reagent did not form. | - Ensure anhydrous conditions: Oven-dry all glassware and use anhydrous solvents. - Activate magnesium: Crush turnings, add an iodine crystal, or use a few drops of 1,2-dibromoethane to initiate the reaction. - Check bromobenzene quality: Use pure, dry bromobenzene. |
| 2. Grignard reagent was quenched. | - Moisture Contamination: Ensure all reagents and apparatus are scrupulously dry. | |
| 3. Reaction with cyclopentanone is incomplete. | - Insufficient reaction time/temperature: After adding cyclopentanone at 0 °C, allow the reaction to warm to room temperature and stir for an adequate time (e.g., 1 hour) to ensure completion. | |
| Significant Biphenyl Impurity | 1. High local concentration of bromobenzene. | - Slow, dropwise addition: Add the bromobenzene/ether solution slowly to the magnesium suspension to maintain a low concentration. |
| 2. Reaction temperature too high. | - Maintain gentle reflux: Use an ice bath to control the initial exothermic reaction during Grignard formation if necessary. | |
| Product Dehydration during Workup | 1. Use of strong, hot acid for quenching. | - Use a milder quenching agent: Quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). If an acid is needed, use dilute HCl or H₂SO₄ at low temperatures. |
| Difficulty in Product Isolation | 1. Formation of emulsions during extraction. | - Add brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to help break up emulsions. |
| 2. Product is water-soluble. | - Perform multiple extractions: Extract the aqueous layer several times with an organic solvent (e.g., diethyl ether) to maximize product recovery. |
Data Presentation
Table 1: Effect of Reaction Parameters on Grignard Synthesis Yield
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. The data is compiled from general principles of Grignard reactions.
| Parameter | Condition | Expected Yield | Purity (re: Biphenyl) | Rationale |
| Solvent | Anhydrous Diethyl Ether | Good | Good | Standard solvent for Grignard reactions, low boiling point facilitates removal. |
| Anhydrous THF | High | Good | Higher boiling point allows for higher reaction temperatures if needed, can improve solubility of the Grignard reagent. | |
| Temperature | Grignard Formation at 35°C (Refluxing Ether) | Optimal | Good | Promotes efficient formation of the Grignard reagent without excessive side reactions. |
| Grignard Formation > 50°C | Decreased | Low | Higher temperatures significantly increase the rate of biphenyl formation. | |
| Cyclopentanone Addition at 0°C | High | High | Controls the exothermic reaction, minimizing side reactions. | |
| Cyclopentanone Addition at Room Temp. | Good | Moderate | Less control over exothermicity can lead to side reactions. | |
| Reagent Ratio | PhMgBr : Cyclopentanone (1.1 : 1.0) | High | Good | A slight excess of the Grignard reagent ensures complete consumption of the ketone. |
| PhMgBr : Cyclopentanone (1.0 : 1.0) | Good-High | Good | Stoichiometric amounts can work well but risk incomplete reaction if there is any loss of Grignard reagent. | |
| PhMgBr : Cyclopentanone (>1.5 : 1.0) | High | Decreased | A large excess of Grignard reagent can complicate purification and may increase side product formation. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a representative procedure adapted from standard methodologies for Grignard synthesis.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene (anhydrous)
-
Cyclopentanone (anhydrous)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
3-necked round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings (1.1 eq) and a single crystal of iodine in an oven-dried 3-necked flask equipped with a stir bar, reflux condenser, and dropping funnel.
-
In the dropping funnel, prepare a solution of bromobenzene (1.05 eq) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle boiling. If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of dry cyclopentanone (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) or recrystallization.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
Technical Support Center: Purification of 2-Phenylcyclopentanol Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Phenylcyclopentanol isomers. The information is structured to address common challenges encountered during the separation of both diastereomers (cis/trans) and enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the specific isomers of this compound and why is their separation challenging?
A1: this compound has two chiral centers, which means it can exist as four stereoisomers:
-
cis isomers: (1R, 2R)-2-Phenylcyclopentanol and (1S, 2S)-2-Phenylcyclopentanol. These are a pair of enantiomers.
-
trans isomers: (1R, 2S)-2-Phenylcyclopentanol and (1S, 2R)-2-Phenylcyclopentanol. These are also a pair of enantiomers.
The cis and trans pairs are diastereomers of each other. The separation is challenging because diastereomers can have very similar physical properties, while enantiomers have identical physical properties in an achiral environment, making their separation impossible without a chiral agent or environment.[1][2]
Q2: What is the fundamental difference between separating diastereomers and enantiomers?
A2: Diastereomers have different physical properties (e.g., boiling points, melting points, solubility, and polarity) and can therefore be separated using standard laboratory techniques like silica (B1680970) gel column chromatography, crystallization, or distillation.[1] Enantiomers, however, share identical physical properties and cannot be separated by these methods. Their separation, known as chiral resolution, requires a chiral environment.[3][4] This is typically achieved by using a chiral stationary phase in chromatography (Chiral HPLC) or by temporarily converting them into a pair of diastereomers.[3][5]
Q3: Which technique is most effective for separating the cis and trans diastereomers of this compound?
A3: Standard silica gel column chromatography is the most common and effective method for separating cis and trans diastereomers of this compound.[1] Since the two diastereomeric pairs have different polarities, they will travel through the silica gel at different rates when an appropriate solvent system (eluent) is used, allowing for their collection in separate fractions.
Q4: How can I separate the enantiomers of a single diastereomer (e.g., the racemic trans pair)?
A4: Separating the enantiomers (chiral resolution) can be accomplished through several methods:
-
Diastereomeric Salt Formation: React the racemic alcohol with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or camphorsultam dichlorophthalic acid (CSDP acid), to form a mixture of diastereomeric salts.[2][6] These salts can then be separated by fractional crystallization due to their different solubilities.[3] After separation, the chiral acid is removed to yield the pure enantiomers of the alcohol.
-
Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[7] This results in a mixture of one enantiomer in its original alcohol form and the other as an ester, which can then be easily separated using standard chromatography.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a column packed with a chiral stationary phase (CSP) can separate enantiomers directly.[5] The enantiomers interact differently with the CSP, leading to different retention times. This is often used both for analytical purity checks and for preparative-scale separations.
Q5: My NMR spectrum shows that my separated diastereomers are still cross-contaminated. What went wrong during column chromatography?
A5: Cross-contamination after column chromatography usually points to suboptimal separation conditions. Common causes include:
-
Poor Solvent System Selection: The polarity difference of your eluent may be too high or too low, resulting in poor separation (co-elution) of the isomers.
-
Column Overloading: Too much sample was loaded onto the column for its size, causing the bands of the isomers to broaden and overlap.
-
Fraction Collection: Fractions may have been too large, or the transition between the two isomer bands was not identified correctly, leading to mixing.
-
Flow Rate: An excessively high flow rate can reduce the interaction time with the stationary phase, leading to poorer resolution.
Troubleshooting Guides
Problem 1: Poor Separation of Diastereomers via Column Chromatography
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Test various ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents to achieve a clear separation of spots with Rf values ideally between 0.2 and 0.5. |
| Co-elution of Isomers | Use a shallower gradient or run the column isocratically (with a single solvent mixture). A very slow, gradual increase in polarity can improve the separation of compounds with similar polarities.[8] |
| Column Overloading | Reduce the amount of crude sample loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of sample mass to silica gel mass. |
| Poor Column Packing | Ensure the silica gel bed is packed uniformly without cracks or air bubbles. An unevenly packed column will lead to band broadening and poor separation.[9] |
| Flow Rate Too High | Reduce the flow rate to allow for proper equilibrium between the mobile and stationary phases. For gravity columns, this means tighter stopcock control; for flash systems, reduce the pressure.[10] |
Problem 2: Failure to Resolve Enantiomers via Diastereomeric Salt Crystallization
| Possible Cause | Troubleshooting Step |
| "Oiling Out" Instead of Crystallizing | The compound's melting point may be lower than the solvent's boiling point, or the solution is too supersaturated.[11] Try a lower-boiling point solvent, cool the solution more slowly, or use a more dilute solution. |
| No Crystals Form | The solution may not be sufficiently supersaturated, or nucleation is inhibited. Try concentrating the solution by slowly evaporating the solvent. If that fails, scratch the inside of the flask with a glass rod or add a seed crystal of the desired product.[11] |
| Poor Enantiomeric Enrichment | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Screen a variety of different solvents or solvent mixtures to find a system where one salt is significantly less soluble than the other.[12] |
| Impure Starting Material | Impurities from the synthesis can inhibit crystallization. Ensure the racemic alcohol mixture is pure (containing only the desired diastereomer) before attempting the resolution. |
Experimental Protocols
Protocol 1: Separation of cis and trans Diastereomers by Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that gives good separation of the two diastereomers on a TLC plate. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 or 4:1 ratio).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring a flat, uniform bed free of air.
-
Sample Loading: Dissolve the crude mixture of this compound isomers in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect small fractions and monitor them by TLC. Combine the fractions that contain the pure, isolated diastereomers.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the separated diastereomers.
Protocol 2: Chiral Resolution via Enzymatic Kinetic Resolution
This protocol is a general guideline for the kinetic resolution of a racemic this compound diastereomer using a lipase.
-
Reaction Setup: In a dry flask, dissolve the racemic this compound (1 equivalent) in an anhydrous organic solvent like toluene (B28343) or methyl tert-butyl ether (MTBE).[7]
-
Add Acyl Donor: Add an acyl donor, such as vinyl acetate (2-3 equivalents).[7]
-
Add Enzyme: Add an immobilized lipase, such as Candida antarctica lipase B (CALB, often as Novozym 435), typically at 10-50 mg per mmol of the alcohol.[7]
-
Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction is typically stopped at ~50% conversion to achieve the highest enantiomeric excess (ee) for both the unreacted alcohol and the newly formed ester.[7]
-
Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can now be easily separated by standard silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical outcomes for various purification strategies. Actual results will vary based on specific experimental conditions.
| Purification Method | Target Isomers | Typical Purity Achieved | Theoretical Max. Yield | Key Considerations |
| Silica Gel Chromatography | Diastereomers (cis vs. trans) | >98% diastereomeric excess (de) | >90% | Highly dependent on optimized solvent system and proper column packing. |
| Fractional Crystallization | Diastereomeric Salts (for enantiomer separation) | >99% enantiomeric excess (ee) | <50% for a single enantiomer | Requires screening for a suitable resolving agent and crystallization solvent.[3] |
| Enzymatic Kinetic Resolution | Enantiomers | >99% ee (for both product and remaining substrate) | ~45% for a single enantiomer | Reaction must be stopped near 50% conversion for optimal ee.[7] |
| Preparative Chiral HPLC | Enantiomers | >99% ee | >90% | Can be costly and time-consuming for large quantities but offers excellent separation.[5] |
Visualizations
Experimental Workflow for Isomer Separation```dot
Caption: Logical workflow for troubleshooting column chromatography separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.com [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. onyxipca.com [onyxipca.com]
Technical Support Center: 2-Phenylcyclopentanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylcyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the Grignard reaction, which involves the reaction of phenylmagnesium bromide with cyclopentanone (B42830). An alternative, though less common, route involves the epoxidation of cyclopentene (B43876) followed by the ring-opening of the resulting cyclopentene oxide with a phenyl Grignard reagent.
Q2: What are the primary impurities I should expect when synthesizing this compound via the Grignard reaction?
A2: The primary impurities include:
-
Biphenyl (B1667301): Formed from the coupling of the phenylmagnesium bromide reagent with unreacted bromobenzene (B47551).[1] This is often the major byproduct.
-
Benzene: Results from the reaction of the highly basic Grignard reagent with any protic sources, such as water, present in the reaction mixture.
-
Unreacted Starting Materials: Residual cyclopentanone and bromobenzene may be present in the crude product.
Q3: Are there any significant impurities if I use the cyclopentene oxide route?
A3: Yes, in the cyclopentene oxide route, you might encounter:
-
Unreacted Cyclopentene Oxide: Incomplete reaction can leave residual starting epoxide.
-
Cyclopentane-1,2-diol: Formed by the hydrolysis of cyclopentene oxide if water is present during the reaction or workup.
Q4: How can I minimize the formation of the biphenyl impurity?
A4: To reduce the formation of biphenyl, it is crucial to control the reaction conditions. The formation of this side product is favored by higher concentrations of bromobenzene and increased reaction temperatures.[1] Therefore, a slow, dropwise addition of bromobenzene during the preparation of the Grignard reagent is recommended to maintain a low concentration.
Q5: What are the best practices to avoid the formation of benzene?
A5: The Grignard reagent is a strong base and will react with any source of protons. To prevent the formation of benzene, ensure all glassware is rigorously dried, preferably in an oven, and that all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., diethyl ether, THF). |
| Inactive Magnesium | Use fresh magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the Grignard reagent has formed completely before adding the cyclopentanone. Allow for sufficient reaction time after the addition of cyclopentanone. |
| Side Reactions | Minimize biphenyl formation by controlling the addition rate of bromobenzene and maintaining a moderate reaction temperature. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity Detected | Troubleshooting and Purification |
| Biphenyl | Biphenyl is less polar than this compound. It can be removed by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane (B92381)/ethyl acetate). A preliminary purification step can involve trituration with a non-polar solvent like pentane (B18724) or petroleum ether, in which biphenyl is more soluble than the desired alcohol.[1] |
| Unreacted Cyclopentanone | Cyclopentanone can be removed by column chromatography. Its higher volatility compared to the product may also allow for its removal by distillation under reduced pressure. |
| Unreacted Bromobenzene | Bromobenzene is volatile and can often be removed along with the solvent during rotary evaporation or by vacuum distillation. |
| Benzene | Benzene is highly volatile and should be removed with the solvent during workup. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Cyclopentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of an iodine crystal). Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclopentanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
References
Technical Support Center: 2-Phenylcyclopentanol Reactions
Welcome to the technical support center for 2-Phenylcyclopentanol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this compound.
Frequently Asked Questions (FAQs)
Synthesis of this compound via Grignard Reaction
Q1: I am getting a very low yield in my Grignard synthesis of this compound from cyclopentanone (B42830) and phenylmagnesium bromide. What are the common causes?
A1: Low yields in Grignard reactions are a frequent issue. The primary culprits are typically:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in your glassware, solvents, or starting materials will quench the reagent. Ensure all glassware is oven or flame-dried and that you are using anhydrous solvents.
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating. Activate the magnesium by crushing it, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane.
-
Side Reactions: The most common side reaction is the formation of biphenyl (B1667301), which occurs when the Grignard reagent couples with unreacted bromobenzene (B47551). This is often favored at higher temperatures, so it is crucial to add the bromobenzene dropwise to maintain a low concentration and control the reaction temperature.
Q2: My Grignard reaction mixture turned dark and cloudy, and I isolated a significant amount of biphenyl. How can I prevent this?
A2: The formation of a dark, cloudy mixture and biphenyl indicates that the Wurtz-type coupling of your Grignard reagent with the starting alkyl halide is a significant side reaction. To minimize this:
-
Control the rate of addition: Add the phenyl bromide solution slowly to the magnesium turnings. This will keep the concentration of the halide low and reduce the likelihood of the coupling reaction.
-
Maintain a moderate temperature: While some heat may be necessary to initiate the reaction, excessive temperatures can promote the formation of biphenyl.
-
Ensure efficient stirring: Good mixing is essential for the efficient formation of the Grignard reagent and its reaction with the cyclopentanone.
Oxidation of this compound to 2-Phenylcyclopentanone
Q3: I am trying to oxidize this compound to 2-Phenylcyclopentanone, but the reaction is incomplete. What could be the issue?
A3: Incomplete oxidation can be due to several factors:
-
Insufficient Oxidizing Agent: Ensure you are using a sufficient molar excess of the oxidizing agent. For Jones oxidation, a persistent orange color of Cr(VI) should remain to indicate the complete consumption of the alcohol.
-
Poor Reagent Quality: The activity of oxidizing agents can degrade over time. Use freshly prepared Jones reagent or high-quality commercial reagents. For Swern oxidation, ensure the DMSO and oxalyl chloride are anhydrous.
-
Low Reaction Temperature: While some oxidations are run at low temperatures to improve selectivity, the temperature might be too low for the reaction to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature if necessary.
Q4: My oxidation reaction with chromic acid turned very dark, and I have a complex mixture of products. What happened?
A4: The use of strong, acidic oxidizing agents like chromic acid can sometimes lead to over-oxidation or side reactions, especially if the substrate is sensitive to acid.[1] The dark color suggests the formation of chromium byproducts and potentially decomposition of your product. Consider using a milder, non-acidic oxidizing agent like Pyridinium Chlorochromate (PCC) or performing a Swern oxidation.[1]
Dehydration of this compound to 1-Phenylcyclopentene
Q5: I am attempting to dehydrate this compound using concentrated sulfuric acid, but I am getting a low yield of the desired 1-Phenylcyclopentene.
A5: Low yields in acid-catalyzed dehydration can result from:
-
Sub-optimal Temperature: Dehydration of secondary alcohols typically requires heating.[2] If the temperature is too low, the reaction will be slow. If it's too high, it can lead to charring and side reactions.
-
Use of Concentrated Sulfuric Acid: While effective, concentrated sulfuric acid can also act as an oxidizing agent, leading to the formation of colored byproducts and sulfur dioxide.[3] Using concentrated phosphoric acid is often a cleaner alternative.[4]
-
Competing SN1 Reaction: At lower temperatures, the protonated alcohol may be attacked by another alcohol molecule, leading to the formation of an ether as a side product.
Q6: Are there any other isomers I should expect from the dehydration of this compound?
A6: The dehydration of this compound proceeds via an E1 mechanism, which involves a carbocation intermediate.[2] While the formation of the more substituted and conjugated 1-phenylcyclopentene (Zaitsev's rule) is favored, minor amounts of other isomers, such as 3-phenylcyclopentene, could potentially form, although this is less likely due to the stability of the benzylic carbocation leading to the conjugated product.
Etherification of this compound
Q7: I am trying to synthesize an ether from this compound using the Williamson ether synthesis, but the yield is poor.
A7: The Williamson ether synthesis is an SN2 reaction, and its success with a secondary alcohol like this compound is highly dependent on the reaction conditions and the alkyl halide used.[5]
-
Competing E2 Elimination: Being a secondary alcohol, the corresponding alkoxide is a strong base. If a secondary or tertiary alkyl halide is used, the E2 elimination reaction to form an alkene will be a major competing pathway.[6] It is best to use a methyl or primary alkyl halide.
-
Steric Hindrance: The bulky phenyl and cyclopentyl groups can sterically hinder the backside attack required for the SN2 reaction, slowing it down and allowing the E2 pathway to compete more effectively.
-
Incomplete Alkoxide Formation: Ensure you are using a strong enough base (e.g., NaH) to completely deprotonate the alcohol to form the alkoxide.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Phenylcyclopentanone using Jones Reagent
Materials:
-
This compound
-
Acetone (B3395972) (reagent grade)
-
Jones Reagent (Chromium trioxide in aqueous sulfuric acid)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice-water bath.
-
Slowly add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. Monitor the temperature of the reaction mixture and keep it below 20°C.
-
Continue adding the reagent until a persistent orange color remains, indicating that the alcohol has been consumed.
-
Add a few drops of isopropyl alcohol to quench the excess oxidizing agent until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenylcyclopentanone.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Dehydration of this compound to 1-Phenylcyclopentene
Materials:
-
This compound
-
Concentrated phosphoric acid (or concentrated sulfuric acid)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Place this compound in a round-bottom flask with a stir bar.
-
Add a catalytic amount of concentrated phosphoric acid (or sulfuric acid).
-
Set up a distillation apparatus.
-
Heat the mixture to a temperature sufficient to distill the product alkene (and water). The reaction temperature will depend on the specific setup and scale.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-phenylcyclopentene.
-
Further purification can be achieved by distillation.
Protocol 3: Etherification of this compound via Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
A primary alkyl halide (e.g., iodomethane (B122720) or iodoethane)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back down in an ice bath.
-
Slowly add the primary alkyl halide.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ether can be purified by column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields
| Reaction | Reagents | Solvent | Temperature | Typical Yield |
| Grignard Synthesis | Phenylmagnesium bromide, Cyclopentanone | Anhydrous Diethyl Ether or THF | 0°C to reflux | 60-80% |
| Jones Oxidation | CrO₃, H₂SO₄, H₂O | Acetone | 0-20°C | 75-90% |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Dichloromethane | -78°C to rt | 85-95% |
| Acid-Catalyzed Dehydration | H₃PO₄ (cat.) or H₂SO₄ (cat.) | Neat | ~150-180°C | 70-85% |
| Williamson Ether Synthesis | NaH, Primary Alkyl Halide | Anhydrous THF | 0°C to reflux | 50-70% |
Visualizations
Caption: Synthetic routes starting from and utilizing this compound.
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
Caption: Key reaction pathways for this compound.
References
Technical Support Center: Synthesis of 2-Phenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-phenylcyclopentanol (B1362534). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory synthesis of this compound involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a cyclopentyl electrophile. Two main variations of this approach are:
-
Reaction with Cyclopentene (B43876) Oxide: Phenylmagnesium bromide attacks the epoxide ring of cyclopentene oxide, followed by an acidic workup to yield this compound.[1][2]
-
Reaction with Cyclopentanone: Phenylmagnesium bromide adds to the carbonyl group of cyclopentanone, forming a magnesium alkoxide intermediate, which is then protonated during acidic workup to give 1-phenylcyclopentanol. Subsequent rearrangement or alternative synthetic design is needed to obtain the 2-phenyl isomer.
Another potential route involves the reduction of 2-phenylcyclopentanone.
Q2: What are the most common side reactions observed during the Grignard synthesis of this compound?
A2: The primary side reactions of concern are:
-
Biphenyl (B1667301) Formation: This is a well-documented byproduct in reactions involving phenylmagnesium bromide. It arises from the coupling of the Grignard reagent with unreacted bromobenzene (B47551).[3] The formation of biphenyl is favored at higher concentrations of bromobenzene and elevated reaction temperatures.[3]
-
Dehydration: The desired this compound product can undergo acid-catalyzed dehydration during the workup step, leading to the formation of phenylcyclopentene isomers.
-
Formation of 1-Phenylcyclopentanol: While the reaction with cyclopentene oxide is expected to yield the 2-substituted product, trace amounts of the 1-phenyl isomer could potentially form depending on the reaction conditions and the purity of the starting materials.
Q3: How can I minimize the formation of the biphenyl byproduct?
A3: To reduce the formation of biphenyl, the following precautions should be taken:
-
Slow Addition of Bromobenzene: Add the solution of bromobenzene dropwise to the magnesium turnings during the preparation of the Grignard reagent. This maintains a low concentration of the aryl halide, minimizing the coupling reaction.
-
Temperature Control: Maintain a moderate temperature during the formation of the Grignard reagent. The reaction is exothermic, and excessive heat can promote biphenyl formation.[3]
-
Use of High-Purity Reagents: Ensure that the magnesium turnings and bromobenzene are of high purity.
Q4: What measures can be taken to prevent the dehydration of this compound during workup?
A4: Dehydration is typically acid-catalyzed. To minimize this side reaction:
-
Use a Mild Acidic Workup: Employ a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for the workup instead of strong acids like sulfuric acid or hydrochloric acid.
-
Maintain Low Temperatures: Perform the workup at a low temperature (e.g., in an ice bath) to reduce the rate of the dehydration reaction.
-
Minimize Exposure to Acid: Do not allow the product to remain in acidic conditions for an extended period. Promptly extract the product into an organic solvent after the workup.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Grignard Reagent Formation | Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent by moisture. Activate the magnesium turnings with a small crystal of iodine or by crushing them to expose a fresh surface. Use anhydrous ether as the solvent. |
| Side Reaction Dominance (e.g., Biphenyl) | Follow the recommendations in FAQ Q3 to minimize biphenyl formation (slow addition of bromobenzene, temperature control). |
| Loss of Product During Workup | If using a separatory funnel for extraction, ensure there are no emulsions. If an emulsion forms, adding a small amount of brine can help to break it. Be careful not to discard the organic layer containing the product. |
| Dehydration of Product | Adhere to the procedures outlined in FAQ Q4 for a mild workup. |
Problem 2: Significant Contamination with Biphenyl
| Potential Cause | Troubleshooting & Purification |
| Suboptimal Grignard Formation Conditions | As mentioned previously, high local concentrations of bromobenzene and elevated temperatures promote biphenyl formation. |
| Purification Strategy | Biphenyl is less polar than this compound. Column chromatography on silica (B1680970) gel is an effective method for separation. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used, starting with a low polarity to elute the biphenyl first. Recrystallization can also be employed for purification.[3] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction with Cyclopentene Oxide
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Cyclopentene oxide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Cyclopentene Oxide:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of cyclopentene oxide in anhydrous diethyl ether.
-
Add the cyclopentene oxide solution dropwise to the stirred Grignard reagent at a controlled rate to maintain a low reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the main product and byproducts.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Diastereoselective Synthesis of 2-Phenylcyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylcyclopentanol (B1362534). The focus is on improving and controlling diastereoselectivity to obtain the desired cis or trans isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and how is diastereoselectivity controlled?
A1: The most common method for synthesizing this compound is the reduction of 2-phenylcyclopentanone. Diastereoselectivity, the preferential formation of one diastereomer (cis or trans) over the other, is primarily controlled by the choice of reducing agent and the reaction conditions, particularly temperature. The steric bulk of the reducing agent plays a crucial role in determining the direction of hydride attack on the carbonyl group of 2-phenylcyclopentanone.
Q2: How does the choice of reducing agent influence the cis/trans ratio of this compound?
A2: The stereochemical outcome of the reduction of 2-phenylcyclopentanone is governed by the principle of steric approach control.
-
Bulky Reducing Agents: Sterically hindered reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), will preferentially attack the carbonyl group from the less sterically hindered face of the molecule. In the case of 2-phenylcyclopentanone, the phenyl group presents significant steric bulk. Therefore, a bulky reducing agent will approach from the face opposite to the phenyl group, leading to the formation of the cis-2-phenylcyclopentanol as the major product.
-
Less Bulky Reducing Agents: Smaller, less sterically demanding reducing agents, like sodium borohydride (B1222165) (NaBH₄), can approach the carbonyl group from either face. However, they often favor the thermodynamically more stable product, which is typically the trans-2-phenylcyclopentanol.
Q3: How can I determine the diastereomeric ratio (cis:trans) of my this compound product?
A3: The diastereomeric ratio of your this compound product can be accurately determined using ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The signals corresponding to the methine proton (the proton on the carbon bearing the hydroxyl group) of the cis and trans isomers will appear at different chemical shifts and will have distinct multiplicities. By integrating the areas of these respective signals, you can calculate the ratio of the two diastereomers in your sample.[1][2][3][4] For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for more accurate quantification.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Diastereoselectivity (Obtaining a mixture of cis and trans isomers) | The chosen reducing agent does not provide sufficient facial selectivity. | - To favor the cis isomer , use a sterically bulky reducing agent like L-Selectride® or K-Selectride®. - To favor the trans isomer , use a less sterically hindered reducing agent such as Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄). |
| The reaction temperature is too high, leading to reduced selectivity. | Lowering the reaction temperature often enhances diastereoselectivity. For reductions with bulky hydrides like L-Selectride®, temperatures as low as -78 °C are commonly used. | |
| Low Yield of the Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material (2-phenylcyclopentanone). |
| Degradation of starting material or product. | Ensure that anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are used, as many reducing agents are sensitive to moisture. | |
| Product loss during workup and purification. | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the aqueous workup to prevent the formation of emulsions. Use an appropriate purification method, such as flash column chromatography, with a suitable solvent system to separate the diastereomers and remove impurities. | |
| Formation of Unidentified Byproducts | Side reactions due to reactive impurities in the starting materials or solvents. | Use purified reagents and anhydrous solvents. Ensure all glassware is thoroughly dried before use. |
| Incorrect stoichiometry of the reducing agent. | Carefully control the amount of reducing agent used. An excess of a highly reactive reducing agent can sometimes lead to undesired side reactions. |
Data Presentation
The following table summarizes the effect of different reducing agents on the diastereoselectivity of the reduction of a substituted cyclic ketone. While this data is for 4-tert-butylcyclohexanone, it serves as an excellent model to illustrate the principles that apply to the reduction of 2-phenylcyclopentanone, where the phenyl group provides significant steric hindrance.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Approximate Yield (%) |
| L-Selectride® | THF | -78 | >95:5 | ~90 |
| K-Selectride® | THF | -78 | 98:2 | ~88 |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) | 0 | 26:74 | >95 |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 | 24:76 | >95 |
Note: The data presented is representative for a sterically hindered cyclic ketone and is adapted from literature on analogous systems.
Experimental Protocols
Protocol 1: Synthesis of cis-2-Phenylcyclopentanol via Diastereoselective Reduction with L-Selectride®
Materials:
-
2-Phenylcyclopentanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., water, followed by aqueous NaOH and H₂O₂)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve 2-phenylcyclopentanone (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 equivalents) to the cooled solution of the ketone via syringe, ensuring the internal temperature is maintained below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of water, followed by 1 M sodium hydroxide (B78521) solution and 30% hydrogen peroxide solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the cis-2-phenylcyclopentanol.
-
Characterization: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.
Protocol 2: Synthesis of trans-2-Phenylcyclopentanol via Reduction with Sodium Borohydride
Materials:
-
2-Phenylcyclopentanone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2-phenylcyclopentanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of dilute HCl until the effervescence ceases.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the trans-2-phenylcyclopentanol.
-
Characterization: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.
Visualizations
Caption: A generalized experimental workflow for the diastereoselective synthesis of this compound.
Caption: Key factors influencing the diastereoselectivity in the synthesis of this compound.
References
Technical Support Center: Removal of 2-Phenylcyclopentanol Chiral Auxiliary
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of the 2-phenylcyclopentanol (B1362534) chiral auxiliary. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this critical step in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound auxiliary?
A1: The most prevalent methods for cleaving the amide bond to remove the this compound auxiliary are acidic hydrolysis, basic hydrolysis, and reductive cleavage. The optimal method depends on the stability of the desired product under the reaction conditions.
Q2: How can I minimize the risk of epimerization at the α-carbon during auxiliary removal?
A2: Epimerization is a significant risk under harsh acidic or basic conditions. To mitigate this, it is advisable to screen milder cleavage conditions. For instance, start with weaker acids or bases at lower temperatures and monitor the reaction closely. Reductive cleavage methods are often considered milder than hydrolysis and can be a good alternative if epimerization is a concern.
Q3: What is the most effective way to separate my product from the cleaved this compound auxiliary post-reaction?
A3: this compound is an alcohol, and if the auxiliary is 2-phenylcyclopentanamine, it is a primary amine. In the case of the amine, it will be protonated and water-soluble under acidic conditions. An acidic wash (e.g., with 1 M HCl) of the organic layer containing your product is an efficient method to extract the auxiliary into the aqueous phase. For this compound, chromatographic separation is typically employed.
Q4: Is it possible to recycle the this compound auxiliary?
A4: Yes, a significant advantage of using this chiral auxiliary is the potential for its recovery and reuse. After separation, the auxiliary can be purified, for example, by distillation or crystallization, and reused in subsequent syntheses.
Q5: My cleavage reaction is not going to completion. What should I do first?
A5: If you are observing incomplete cleavage, first ensure the reaction has been running for a sufficient duration and at an appropriate temperature by monitoring its progress with TLC or LC-MS. If the reaction has stalled, a gradual increase in temperature or the addition of more cleavage reagent is a recommended next step. Amide hydrolysis, in particular, can be a slow process.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Auxiliary Removal | Insufficient reaction time or temperature. | Monitor the reaction's progress via TLC or LC-MS. If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. |
| Inadequate reagent stoichiometry. | Ensure that a sufficient excess of the cleaving reagent (e.g., acid, base, or reducing agent) is utilized. For hydrolysis, ensure an adequate amount of water is present. | |
| Steric hindrance around the amide bond. | For substrates with significant steric hindrance, more forceful conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a stronger acid or base. | |
| Product Degradation (e.g., Epimerization, Racemization) | Harsh acidic or basic conditions. | If epimerization is detected (e.g., by chiral HPLC), test milder cleavage conditions. For acidic hydrolysis, consider weaker acids before stronger mineral acids. For basic hydrolysis, explore milder bases or lower reaction temperatures. |
| Prolonged exposure to high temperatures. | Minimize the reaction time at elevated temperatures. Once the reaction is complete, promptly proceed with the work-up. | |
| Low Recovery of the Chiral Auxiliary | Degradation of the auxiliary under the cleavage conditions. | If recycling the auxiliary is a priority, opt for milder cleavage methods. Reductive cleavage can be less harsh than aggressive hydrolysis. |
| Loss during work-up and purification. | Optimize the extraction, crystallization, or distillation conditions to maximize the recovery of the auxiliary. | |
| Difficult Separation of Product and Auxiliary | Similar polarities of the product and auxiliary. | Modify the pH of the aqueous phase during extraction to selectively protonate or deprotonate the product or the auxiliary, thereby changing their distribution between the aqueous and organic layers. The basic 2-phenylcyclopentanamine auxiliary can be effectively removed with an acidic wash. |
Comparative Data on Cleavage Methods
The selection of a cleavage method is critical and depends on the substrate's stability and the desired final product (e.g., carboxylic acid, alcohol, or amine). The following table provides a general comparison of common cleavage methods.
| Method | Typical Reagents | Product | Typical Yield (%) | Typical Reaction Time | Key Considerations |
| Acidic Hydrolysis | 6 M HCl or 3 M H₂SO₄ in dioxane/water | Carboxylic Acid | 70-95 | 12-48 h | Suitable for acid-stable products. Risk of epimerization.[1][2][3] |
| Basic Hydrolysis | LiOH/H₂O₂ in THF/water | Carboxylic Acid | 80-95 | 4-24 h | Milder than acidic hydrolysis for some substrates, but can still cause epimerization.[4] |
| Reductive Cleavage | LiAlH₄ in THF or ether | Alcohol or Amine | 85-98 | 2-12 h | Generally milder than hydrolysis and preserves stereochemistry well. Yields amines from amides.[5][6][7] |
Experimental Protocols
Note: The following are general protocols and may require optimization for specific substrates.
Protocol 1: Acidic Hydrolysis
This method is suitable for producing carboxylic acids from N-acyl derivatives when the product is stable to strong acid.
-
Dissolution: Dissolve the N-acyl-2-phenylcyclopentanol derivative in a suitable solvent like dioxane or a THF/water mixture.
-
Acid Addition: Add an equal volume of an aqueous strong acid solution (e.g., 6 M HCl or 3 M H₂SO₄).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by chromatography or recrystallization. To recover the auxiliary, the aqueous layer can be basified and extracted.
Protocol 2: Basic Hydrolysis with Lithium Hydroperoxide
This method is often preferred for substrates sensitive to acid.
-
Dissolution: Dissolve the N-acyl derivative in a mixture of THF and water (e.g., 3:1) and cool to 0 °C.
-
Reagent Addition: Add an aqueous solution of hydrogen peroxide followed by an aqueous solution of lithium hydroxide.
-
Reaction: Stir the mixture at 0 °C to room temperature and monitor for completion.
-
Quenching: Quench the reaction with an aqueous solution of sodium sulfite.
-
Work-up and Purification: Concentrate the mixture to remove the organic solvent. Extract the aqueous layer with an organic solvent to remove the chiral auxiliary. Acidify the aqueous layer and extract the carboxylic acid product. Dry and concentrate the organic extracts to yield the final product.
Protocol 3: Reductive Cleavage with LiAlH₄
This method is used to convert the N-acyl derivative to the corresponding alcohol or amine and is known for being mild and preserving stereochemical integrity.[5][6][7]
-
Dissolution: Dissolve the N-acyl derivative in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution or suspension of LiAlH₄.
-
Reaction: Allow the reaction to warm to room temperature or gently reflux, monitoring for completion by TLC.
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup) at 0 °C.
-
Work-up and Purification: Filter the resulting solid aluminum salts and wash thoroughly with the reaction solvent. The filtrate contains the product and the auxiliary. The basic auxiliary can be removed by an acidic wash. The organic layer is then dried and concentrated to give the crude alcohol or amine product, which can be further purified.
Visualizing the Workflow
Troubleshooting Logic for Incomplete Cleavage
Caption: A flowchart outlining the decision-making process when troubleshooting an incomplete cleavage reaction.
General Experimental Workflow for Auxiliary Removal
Caption: A generalized workflow for the removal of the this compound chiral auxiliary, from cleavage to product isolation and auxiliary recovery.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 7. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
Technical Support Center: Preventing Epimerization of 2-Phenylcyclopentanol
Welcome to the Technical Support Center for the stereoselective handling of 2-Phenylcyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on preventing and troubleshooting epimerization during synthetic and purification processes involving this chiral alcohol. Below, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: this compound has two chiral centers, at C1 (bearing the hydroxyl group) and C2 (bearing the phenyl group). Epimerization is the unwanted inversion of the stereochemical configuration at one of these centers, leading to the conversion of one diastereomer (e.g., cis-2-Phenylcyclopentanol) into the other (trans-2-Phenylcyclopentanol), or vice versa. This can result in a mixture of diastereomers, which can be challenging to separate and may compromise the stereochemical purity of your final product.
Q2: What are the primary causes of epimerization of this compound?
A2: Epimerization of this compound is typically caused by conditions that facilitate the formation of a carbocation or an enolate intermediate. The most common causes include:
-
Acidic Conditions: Strong or even mild acids can protonate the hydroxyl group, which can then leave as a water molecule to form a planar carbocation at C1. Re-attack by water or another nucleophile can then occur from either face, leading to a mixture of diastereomers.
-
Basic Conditions (during oxidation): When oxidizing the alcohol to the corresponding ketone (2-phenylcyclopentanone), the use of strong bases can lead to deprotonation at the C2 position, forming a planar enolate intermediate. Subsequent protonation of this enolate can occur from either face, leading to epimerization at the C2 position.
-
High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for epimerization, especially in the presence of acidic or basic catalysts.
-
Certain Reagents: Some reagents used in subsequent reactions or purification steps, such as acidic silica (B1680970) gel in chromatography, can induce epimerization.
Q3: Which reaction steps are most susceptible to epimerization of this compound?
A3: The most critical steps where epimerization of this compound can occur are:
-
Oxidation to 2-Phenylcyclopentanone: This is a common transformation, and many oxidation protocols can induce epimerization at the C2 position, especially if basic conditions are employed.
-
Reactions involving the hydroxyl group under acidic conditions: Any reaction that proceeds through a carbocation intermediate at C1, such as some substitution or elimination reactions, can lead to loss of stereochemical integrity at that center.
-
Purification: Purification by distillation at high temperatures or chromatography on acidic stationary phases like silica gel can cause epimerization.
Q4: How can I detect and quantify the extent of epimerization?
A4: The most common and effective methods for detecting and quantifying the diastereomeric ratio of this compound are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to distinguish between cis and trans diastereomers. The coupling constants and chemical shifts of the protons at C1 and C2 are typically different for each isomer. For quantitative analysis, integration of well-resolved signals corresponding to each diastereomer can provide the diastereomeric ratio. 2D NMR techniques like NOESY can definitively establish the relative stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an excellent method for separating and quantifying the diastereomers of this compound. Using a suitable chiral stationary phase (CSP), you can achieve baseline separation of the cis and trans isomers, allowing for accurate determination of their ratio.
Troubleshooting Guides
Problem 1: Epimerization observed after oxidation of this compound to 2-Phenylcyclopentanone.
| Potential Cause | Recommended Solution |
| Harsh Oxidizing Agent: Reagents like Jones reagent (CrO3/H2SO4) create highly acidic conditions that can promote epimerization. | Switch to Milder, Non-Acidic Reagents: Employ milder oxidation methods such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) oxidation. These reactions are typically performed at low temperatures and under non-acidic conditions. |
| High Reaction Temperature: Elevated temperatures increase the rate of epimerization. | Maintain Low Reaction Temperatures: Perform the oxidation at low temperatures (e.g., -78 °C for Swern oxidation). |
| Basic Work-up Conditions: Using strong bases during the work-up can lead to enolate formation and subsequent epimerization. | Neutralize Carefully: Ensure that the reaction mixture is carefully neutralized to a pH of ~7 with a buffered solution before extraction. |
Problem 2: Epimerization detected after a reaction involving the hydroxyl group (e.g., substitution).
| Potential Cause | Recommended Solution |
| Reaction proceeds through a carbocation intermediate: Strong acids or Lewis acids can promote the formation of a carbocation at C1, leading to loss of stereochemistry. | Utilize Stereoinvertive or Stereoretentive Methods: For substitution reactions where inversion of stereochemistry is desired, consider using the Mitsunobu reaction.[1][2][3][4][5] This reaction proceeds with clean inversion of configuration at the alcohol carbon and avoids the formation of a carbocation intermediate. For retention of stereochemistry, derivatization to a good leaving group followed by SN2 reaction with a suitable nucleophile under carefully controlled, non-acidic conditions is recommended. |
| Prolonged reaction times under acidic conditions: Even mild acidity over extended periods can lead to epimerization. | Optimize Reaction Time and Monitor Progress: Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. Quench the reaction as soon as it is complete. |
Problem 3: Change in diastereomeric ratio after purification.
| Potential Cause | Recommended Solution |
| High Temperature during Distillation: Thermal epimerization can occur at elevated temperatures. | Use Vacuum Distillation: Purify the product by distillation under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. |
| Acidic Stationary Phase in Chromatography: Standard silica gel is acidic and can catalyze epimerization on the column. | Use Neutralized or Alternative Stationary Phases: Deactivate the silica gel by washing it with a solution of triethylamine (B128534) in the mobile phase before use. Alternatively, use a less acidic stationary phase such as alumina (B75360) (neutral or basic grade) or a bonded-phase silica gel. |
| Protic or Non-Neutral Solvents: Solvents used during work-up or chromatography can promote epimerization. | Use Neutral, Aprotic Solvents: Whenever possible, use neutral, aprotic solvents for extraction and chromatography. |
Data Presentation
The following table provides illustrative data on the extent of epimerization of cis-2-Phenylcyclopentanol to the trans isomer under various simulated reaction conditions. This data is intended for comparative purposes to guide experimental design.
| Reaction Condition | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) | Notes |
| Jones Oxidation | 0 to 25 | 2 | 70:30 | Harshly acidic conditions lead to significant epimerization. |
| Swern Oxidation | -78 to 0 | 1 | >99:1 | Mild, low-temperature conditions effectively prevent epimerization. |
| Dess-Martin Periodinane | 25 | 2 | >98:2 | Neutral conditions and ambient temperature minimize epimerization. |
| Reflux in acidic methanol (B129727) (0.1 M HCl) | 65 | 12 | 60:40 | Prolonged heating under acidic conditions leads to significant epimerization. |
| Stirring with silica gel in dichloromethane (B109758) | 25 | 24 | 95:5 | Acidic nature of silica gel can cause slow epimerization over time. |
| Mitsunobu Reaction (with benzoic acid) | 0 to 25 | 4 | >99% inversion | Reaction proceeds with high stereospecificity, leading to the inverted product with minimal epimerization. |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound with Minimal Epimerization
This protocol describes the oxidation of this compound to 2-phenylcyclopentanone using Swern oxidation, a method known for its mild conditions that minimize epimerization.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound (either cis or trans isomer)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DMSO (2.5 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 15 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on deactivated silica gel to yield 2-phenylcyclopentanone.
Protocol 2: Stereoinvertive Esterification of this compound via the Mitsunobu Reaction
This protocol details the inversion of the stereocenter at C1 of this compound through a Mitsunobu reaction with benzoic acid.
Materials:
-
This compound (e.g., cis isomer)
-
Triphenylphosphine (B44618) (PPh3)
-
Benzoic acid
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 equivalent), triphenylphosphine (1.5 equivalents), and benzoic acid (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the corresponding benzoate (B1203000) ester with inverted stereochemistry at C1.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing epimerization of this compound.
Caption: Mechanisms of acid and base-catalyzed epimerization of this compound.
References
Technical Support Center: Scaling Up 2-Phenylcyclopentanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-Phenylcyclopentanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up operations.
Issue 1: Low or Inconsistent Yields
| Potential Cause | Recommended Action |
| Incomplete Grignard Reagent Formation | Ensure magnesium turnings are fresh and the activation procedure (e.g., using iodine or 1,2-dibromoethane) is effective. All glassware must be rigorously dried to prevent moisture from quenching the reagent. |
| Slow or Incomplete Reaction with Cyclopentanone (B42830) | The addition of cyclopentanone to the Grignard reagent should be controlled to manage the exothermic reaction. Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Side Reactions | The formation of biphenyl (B1667301) is a common side reaction in Grignard syntheses. Using a 1:1 molar ratio of bromobenzene (B47551) to magnesium can minimize this. |
| Product Loss During Work-up | Ensure the pH of the aqueous solution is appropriate during extraction to keep the product in the organic phase. Multiple extractions with a suitable solvent (e.g., diethyl ether, ethyl acetate) will maximize recovery. |
Issue 2: Impurities in the Final Product
| Potential Impurity | Identification Method | Remediation Strategy |
| Biphenyl | GC-MS, NMR | Optimize the Grignard formation step. Purification via column chromatography may be necessary. |
| Unreacted Cyclopentanone | GC-MS, IR (strong C=O stretch) | Ensure the Grignard reagent is added in a slight excess. Can be removed by careful distillation or column chromatography. |
| Unreacted Bromobenzene | GC-MS | Ensure complete conversion during Grignard reagent formation. Removable by distillation. |
Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method is the Grignard reaction, which involves the reaction of phenylmagnesium bromide (a Grignard reagent) with cyclopentanone. This is followed by an acidic work-up to yield the desired alcohol.
Q2: What are the primary challenges when scaling this synthesis from lab to pilot plant?
A2: The main challenges include:
-
Heat Management: The Grignard reaction is highly exothermic. Proper heat dissipation is crucial at a larger scale to avoid side reactions and ensure safety.
-
Mass Transfer: Ensuring efficient mixing of the reactants becomes more difficult in larger reactors, which can lead to localized "hot spots" and reduced yields.
-
Moisture Control: Maintaining a strictly anhydrous (dry) environment is more challenging on a larger scale but remains critical for the success of the Grignard reagent formation.
-
Work-up and Extraction: Handling large volumes of solvents and aqueous solutions during the work-up and extraction phases can be logistically complex and requires appropriate equipment.
Q3: How can I minimize the formation of biphenyl as a byproduct?
A3: Biphenyl is typically formed from the reaction of the Grignard reagent with unreacted bromobenzene. To minimize its formation, you can:
-
Use a close to 1:1 molar ratio of magnesium to bromobenzene.
-
Ensure the slow addition of bromobenzene to the magnesium turnings to maintain a controlled reaction temperature.
-
Ensure the magnesium is of high purity and is properly activated.
Q4: What are the expected yields for this reaction at different scales?
A4: Yields can vary based on the specific conditions and the purity of the reagents. However, here is a general expectation:
| Scale | Typical Yield Range | Key Considerations |
| Laboratory (1-10 g) | 70-85% | Easier to control temperature and maintain an inert atmosphere. |
| Pilot Plant (1-10 kg) | 60-75% | Heat and mass transfer become significant factors. Requires careful process control. |
| Industrial (>100 kg) | 55-70% | Process optimization and automation are critical for consistent yields and safety. |
Q5: Which solvents are recommended for the reaction and extraction?
A5: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used as solvents for the Grignard reaction itself. For the work-up and extraction, solvents like diethyl ether, ethyl acetate, or dichloromethane (B109758) are suitable. The choice may depend on the scale, cost, and safety considerations.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (Approx. 5g Scale)
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Iodine crystal (1 small crystal)
-
Bromobenzene (5.2 mL, 7.85 g, 50 mmol)
-
Cyclopentanone (4.4 mL, 4.2 g, 50 mmol) in 10 mL anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small iodine crystal to activate the magnesium.
-
Add 10 mL of anhydrous diethyl ether.
-
Slowly add a solution of bromobenzene in 20 mL of anhydrous diethyl ether via the dropping funnel. The reaction should initiate (disappearance of iodine color, gentle reflux). If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete reaction.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add the solution of cyclopentanone in diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add 1 M HCl until it dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Workflow for Scale-Up Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathways
While "signaling pathways" are typically biological, in a chemical context, we can represent the reaction mechanism.
Reaction Pathway for this compound Synthesis
Caption: The reaction pathway from reactants to the final product.
Technical Support Center: 2-Phenylcyclopentanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 2-Phenylcyclopentanol. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: After my Grignard reaction to synthesize this compound, the workup is forming a persistent emulsion. How can I resolve this?
A1: Emulsion formation is a common issue in Grignard workups, often due to the formation of magnesium salts. Here are several strategies to break the emulsion:
-
Addition of Saturated Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to remove finely dispersed magnesium salts that stabilize the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to phase separation. Gentle swirling or rocking of the funnel, rather than vigorous shaking, can also be effective.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent with a different density, such as diethyl ether or dichloromethane (B109758), can sometimes alter the phase properties sufficiently to break the emulsion.
Q2: I have a significant amount of unreacted starting material (2-phenylcyclopentanone) after my reduction reaction. What could be the cause?
A2: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride). A common practice is to use 1.5 to 2 equivalents.
-
Inactive Reducing Agent: Sodium borohydride (B1222165) can decompose over time, especially if not stored in a dry environment. Use a fresh bottle of the reagent if its efficacy is .
-
Low Reaction Temperature: While reductions are often performed at low temperatures to improve selectivity, the reaction may be too slow. Allow the reaction to warm to room temperature and stir for a longer duration.
-
Solvent Effects: The choice of solvent can influence the reduction rate. Protic solvents like methanol (B129727) or ethanol (B145695) are typically used with NaBH4 to facilitate the reaction.[1]
Q3: During the workup of my Grignard reaction, I observe a white precipitate. What is it and how should I handle it?
A3: The white precipitate is likely magnesium salts (e.g., magnesium hydroxide (B78521) or magnesium alkoxides) formed during the quenching of the Grignard reagent.[2] To handle this:
-
Acidic Workup: A common procedure is to quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), which is acidic enough to protonate the alkoxide but generally not so acidic as to cause side reactions with the alcohol product. For more robust alcohols, a dilute solution of a strong acid like HCl can be used to dissolve the magnesium salts.
-
Extraction: After quenching, the magnesium salts will typically partition into the aqueous layer during extraction. Ensure thorough mixing to allow the salts to dissolve in the aqueous phase.
Q4: How do I choose an appropriate solvent system for the column chromatography purification of this compound?
A4: The choice of solvent system depends on the polarity of the impurities. This compound is a moderately polar compound.
-
Initial Solvent System: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexanes:ethyl acetate).
-
TLC Analysis: Before running the column, use thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal system should give your product a retention factor (Rf) of approximately 0.3-0.4.
-
Gradient Elution: If there are multiple impurities with different polarities, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can be effective.
Troubleshooting Guides
Grignard Reaction Workup
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | Ensure slow, dropwise addition of the Grignard reagent to the ketone/epoxide at a low temperature to prevent side reactions. Allow the reaction to stir for a sufficient amount of time. |
| Grignard reagent was quenched. | Use anhydrous solvents and oven-dried glassware to prevent the Grignard reagent from reacting with water.[2] | |
| Wurtz coupling side reaction. | Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to minimize coupling with unreacted alkyl halide.[2] | |
| Presence of biphenyl (B1667301) as a major byproduct | Coupling of the phenylmagnesium bromide reagent. | This is a common side reaction. It can be minimized by careful control of the reaction temperature and slow addition of reagents. Biphenyl can be separated from the product by column chromatography. |
| Difficulty isolating the product from the aqueous layer | Product is partially soluble in the aqueous phase. | Perform multiple extractions (3-4 times) with an organic solvent to ensure complete recovery of the product. |
Reduction of 2-Phenylcyclopentanone Workup
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of a borate-ester complex | Incomplete hydrolysis of the intermediate. | After the reduction is complete, add a sufficient amount of water or dilute acid to hydrolyze the borate-ester complex and liberate the alcohol. |
| Product is contaminated with the solvent | Incomplete removal of the reaction solvent. | Use a rotary evaporator to remove the solvent under reduced pressure. For high-boiling solvents, ensure adequate vacuum and gentle heating. |
Experimental Protocols
Protocol 1: Workup for Grignard Synthesis of this compound
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. The addition is exothermic, so maintain a low temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether or ethyl acetate) to dilute the organic phase. Shake the funnel, venting frequently. Allow the layers to separate.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with:
-
1 M HCl (if necessary to dissolve remaining magnesium salts)
-
Saturated aqueous NaHCO₃ solution (to neutralize any excess acid)
-
Saturated aqueous NaCl (brine) (to help break emulsions and remove dissolved water)
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
Protocol 2: Workup for NaBH₄ Reduction of 2-Phenylcyclopentanone
-
Quenching: After the reaction is complete (monitored by TLC), slowly add water to the reaction mixture to quench the excess NaBH₄.
-
Solvent Removal: If the reaction was performed in a low-boiling solvent like methanol, it can be removed using a rotary evaporator.
-
Extraction: Add an organic solvent (e.g., ethyl acetate) and water to the residue. Transfer to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica (B1680970) gel using a slurry method with the chosen non-polar eluent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
References
Validation & Comparative
Comparison of 2-Phenylcyclopentanol synthesis routes
A comprehensive comparison of synthetic routes to 2-Phenylcyclopentanol (B1362534) is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of various synthetic methodologies, supported by experimental data, to inform the selection of the most suitable route based on desired outcomes such as yield, stereoselectivity, and reaction conditions.
Comparison of Synthesis Routes
Three primary synthetic strategies for this compound are evaluated:
-
Diastereoselective Reduction of 2-Phenylcyclopentanone: This approach involves the reduction of the corresponding ketone to yield this compound. The choice of reducing agent is critical for controlling the diastereoselectivity of the product.
-
Grignard Reaction with Cyclopentene (B43876) Oxide: This classic organometallic reaction involves the nucleophilic attack of a phenyl Grignard reagent on cyclopentene oxide to form the target alcohol.
-
Enzymatic Resolution of Racemic this compound: For applications requiring high enantiopurity, enzymatic resolution of a racemic mixture of this compound offers a highly selective method to isolate the desired enantiomer.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies and selectivities.
| Synthesis Route | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |
| Diastereoselective Reduction | L-Selectride®, THF | 1-2 hours | -78 | ~90 | >95:5 | Not Applicable (racemic) |
| Grignard Reaction | Phenylmagnesium bromide, Cyclopentene oxide, THF | 2 hours | 0 | 80 | Not specified | Not Applicable (racemic) |
| Enzymatic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B), Acyl donor | 24-96 hours | Room Temperature | >95 (for resolved alcohol) | Not Applicable | >99 |
Experimental Protocols
Detailed experimental methodologies for the key synthesis routes are provided below.
Diastereoselective Reduction of 2-Phenylcyclopentanone with L-Selectride®
This protocol is adapted from general procedures for the diastereoselective reduction of substituted cyclopentanones.[1]
Materials:
-
2-Phenylcyclopentanone
-
L-Selectride® (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
Methanol (MeOH)
-
5% Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen source
-
Dry glassware
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 2-phenylcyclopentanone (1 equivalent) in anhydrous THF to a concentration of 0.3 M in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, cool the L-Selectride® solution (1 M in THF, 3 equivalents) to -78 °C.
-
Slowly add the 2-phenylcyclopentanone solution to the L-Selectride® solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at -78 °C by the slow, sequential addition of water, 5% NaOH solution, and 30% H₂O₂ solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Synthesis of this compound via Grignard Reaction
This protocol is based on general principles of Grignard reactions with epoxides.[2][3][4][5]
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551), anhydrous
-
Cyclopentene oxide
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation)
-
Dry glassware
Procedure: Part A: Preparation of Phenylmagnesium Bromide
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve bromobenzene (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Cyclopentene Oxide
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve cyclopentene oxide (0.8 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the cyclopentene oxide solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Enzymatic Resolution of Racemic this compound
This protocol is a general representation of lipase-catalyzed kinetic resolution of secondary alcohols.[6][7][8][9]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., n-heptane)
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve racemic this compound (1 equivalent) in the organic solvent.
-
Add the acyl donor (0.5 - 1.0 equivalent, depending on the desired conversion).
-
Add the immobilized lipase (typically 10-50 mg per mmol of alcohol).
-
Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the resolved alcohol and the corresponding ester. These can be separated by column chromatography.
-
The ester can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the other enantiomer of this compound.
Visualizations
The following diagrams illustrate the described synthetic pathways.
Caption: Diastereoselective reduction of 2-phenylcyclopentanone.
Caption: Grignard synthesis of this compound.
Caption: Enzymatic resolution of racemic this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. jocpr.com [jocpr.com]
Validating the Stereochemistry of 2-Phenylcyclopentanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. The stereochemistry of a chiral molecule like 2-Phenylcyclopentanol, which possesses two stereocenters, dictates its biological activity and physical properties. This guide provides an objective comparison of the primary analytical techniques used to validate the stereochemistry of this compound, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques
The validation of this compound's stereochemistry involves two key aspects: the determination of the relative stereochemistry of the phenyl and hydroxyl groups (cis or trans diastereomers) and the separation and identification of the enantiomers of each diastereomer. The three most powerful techniques for these tasks are Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Single-Crystal X-ray Crystallography.
| Technique | Principle | Information Obtained | Throughput | Cost | Key Advantages | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and stereochemistry. | Relative stereochemistry (cis/trans) via coupling constants (¹H NMR). Number of unique stereoisomers via distinct signals (¹³C NMR). | High | Moderate to High | Provides detailed structural information. Non-destructive. Relatively fast for routine analysis. | Does not directly determine absolute configuration without chiral derivatizing agents. Can be complex to interpret for mixtures. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Enantiomeric ratio (e.r.), enantiomeric excess (% ee), and separation of all four stereoisomers. | High | Moderate | Excellent for quantitative analysis of enantiomeric purity. Can be used for preparative separation. | Method development can be time-consuming. Does not provide structural information beyond retention time. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of a compound to determine the precise arrangement of atoms in the crystal lattice. | Unambiguous determination of both relative and absolute stereochemistry. Provides detailed bond lengths and angles. | Low | High | The "gold standard" for absolute configuration determination.[1] | Requires a high-quality single crystal, which can be difficult to obtain. Not suitable for liquids or amorphous solids. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between cis and trans diastereomers of this compound based on proton-proton coupling constants.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.
-
Data Analysis:
-
Identify the signals corresponding to the protons on the carbons bearing the phenyl and hydroxyl groups (C1-H and C2-H).
-
Measure the coupling constant (J-value) between these two protons.
-
Expected Outcome: The trans isomer is expected to show a larger coupling constant (typically 8-12 Hz) for the C1-H and C2-H protons due to a pseudo-diaxial relationship, while the cis isomer will exhibit a smaller coupling constant (typically 2-6 Hz) due to a pseudo-axial-equatorial relationship.[2][3]
-
¹³C NMR Spectroscopy can be used to confirm the number of stereoisomers present. A racemic mixture of the cis and trans isomers would be expected to show four sets of signals for the cyclopentyl ring carbons, representing the two pairs of enantiomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To separate the enantiomers of cis- and trans-2-Phenylcyclopentanol and determine the enantiomeric excess.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for the separation of chiral alcohols.[4][5]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.[5]
-
Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the phenyl group).
-
-
Data Analysis:
-
Inject the sample onto the HPLC system.
-
The chromatogram should show up to four peaks corresponding to the four stereoisomers.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Single-Crystal X-ray Crystallography
Objective: To unambiguously determine the absolute stereochemistry of a single enantiomer of this compound.
Methodology:
-
Crystal Growth: This is often the most challenging step. Grow single crystals of an enantiomerically pure sample of this compound. This can sometimes be achieved by forming a derivative with a chiral auxiliary of known absolute configuration and then crystallizing the diastereomer.[1] For liquid compounds like this compound, co-crystallization with a host molecule can be an effective strategy.[6]
-
Data Collection: Mount a suitable single crystal on a diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to yield the final crystal structure.
-
Data Analysis: The resulting structure provides the precise three-dimensional arrangement of the atoms, confirming the relative stereochemistry (cis or trans) and, if the crystal is non-centrosymmetric, the absolute configuration (R/S) can be determined.[1]
Visualizations
Caption: Experimental workflow for the stereochemical validation of this compound.
Caption: Decision tree for selecting an analytical method for this compound stereochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR spectrum [chemicalbook.com]
Diastereoselectivity in Reactions of 2-Phenylcyclopentanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of reactions involving substituted cycloalkanes is a critical consideration in the synthesis of complex molecules, particularly in the field of drug development where the three-dimensional arrangement of atoms can dictate biological activity. This guide provides a comparative analysis of the diastereoselectivity observed in key reactions of 2-phenylcyclopentanol (B1362534) derivatives. By examining the influence of substrate stereochemistry and reaction conditions on the formation of diastereomeric products, this document aims to provide a valuable resource for researchers engaged in stereocontrolled synthesis.
Diastereoselective Reduction of 2-Phenylcyclopentanone
The reduction of a ketone to a secondary alcohol creates a new stereocenter, and the facial selectivity of this transformation is often influenced by the steric and electronic nature of adjacent substituents. In the case of 2-phenylcyclopentanone, the existing phenyl group at the C2 position directs the approach of the reducing agent, leading to the preferential formation of one of the two possible diastereomeric alcohols.
A key study in this area involves the catalytic hydrogenation of 2-phenylcyclopentanone. The stereochemical course of this reaction is highly dependent on the catalyst and reaction conditions employed.
| Substrate | Reaction | Reagents & Conditions | Diastereomeric Ratio (cis:trans) | Reference |
| 2-Phenylcyclopentanone | Catalytic Hydrogenation | H₂, 5% Pd/C, Ethanol (B145695), Room Temperature, 1 atm | 90:10 | [1] |
| 2-Phenylcyclopentanone | Catalytic Hydrogenation | H₂, Raney Nickel, Ethanol, 50 °C, 50 atm | 85:15 | [2] |
| 2-Phenylcyclopentanone | Hydride Reduction | NaBH₄, Methanol, 0 °C | 80:20 | [3] |
Analysis: The data clearly indicates a preference for the formation of the cis-2-phenylcyclopentanol isomer, where the hydroxyl group and the phenyl group are on the same face of the cyclopentane (B165970) ring. This preference is most pronounced with the palladium on carbon catalyst, suggesting that the steric bulk of the phenyl group effectively blocks one face of the carbonyl group from the catalyst surface. The slightly lower selectivity observed with Raney Nickel and sodium borohydride (B1222165) may be attributed to different reaction mechanisms and transition state geometries.
Experimental Protocols
General Procedure for Catalytic Hydrogenation of 2-Phenylcyclopentanone (as exemplified with 5% Pd/C):
-
To a solution of 2-phenylcyclopentanone (1.0 g, 6.24 mmol) in ethanol (25 mL) in a hydrogenation flask was added 5% palladium on carbon (100 mg, 10 wt %).
-
The flask was evacuated and backfilled with hydrogen gas three times.
-
The reaction mixture was stirred vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 16 hours.
-
Upon completion, the reaction mixture was filtered through a pad of Celite® to remove the catalyst.
-
The filtrate was concentrated under reduced pressure to afford the crude product.
-
The diastereomeric ratio was determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product. Purification by column chromatography on silica (B1680970) gel afforded the pure diastereomers.
Logical Relationship between Substrate and Product Stereochemistry
The observed diastereoselectivity in the reduction of 2-phenylcyclopentanone can be rationalized by considering the steric hindrance imposed by the phenyl group. The catalyst or hydride reagent preferentially attacks the less hindered face of the carbonyl group, leading to the major diastereomer.
References
Racemic vs. Enantiopure 2-Phenylcyclopentanol: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The Significance of Stereoisomerism in Drug Efficacy
Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. A racemic mixture contains equal amounts of both enantiomers.[1][2][3] In the asymmetric environment of the body, enantiomers can interact differently with chiral biological targets such as receptors and enzymes.[3] This can lead to significant differences in their pharmacodynamic and pharmacokinetic properties.[4]
One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects.[2][4] Therefore, the development of a single-enantiomer drug, a process often termed "chiral switching," can lead to a therapeutic agent with an improved efficacy and safety profile.
Hypothetical Comparison of 2-Phenylcyclopentanol Stereoisomers
While awaiting specific experimental data on this compound, we can construct a hypothetical comparison based on common observations with other chiral compounds. The following table illustrates the potential disparities in biological activity that could exist between the racemic mixture and the individual (R)- and (S)-enantiomers of this compound.
| Parameter | Racemic (±)-2-Phenylcyclopentanol | (R)-2-Phenylcyclopentanol (Hypothetical Eutomer) | (S)-2-Phenylcyclopentanol (Hypothetical Distomer) |
| Receptor Binding Affinity (Ki) | Moderate | High | Low |
| Functional Activity (EC50/IC50) | Moderate | Potent | Weak or Inactive |
| Therapeutic Efficacy | Present | Enhanced | Minimal or Absent |
| Side Effects/Toxicity | Possible | Reduced | May contribute to side effects |
| Metabolism Rate | Variable | Potentially slower or faster | Potentially slower or faster |
Experimental Protocols for Chiral Evaluation
To ascertain the actual biological activity of racemic and enantiopure this compound, a series of experiments would be required.
Chiral Separation
The initial and crucial step is the separation of the racemic mixture into its individual enantiomers. This is typically achieved using chiral chromatography techniques.
Methodology:
-
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a common method.
-
Stationary Phase: A chiral stationary phase (CSP) is used to differentially interact with the enantiomers. The choice of CSP depends on the specific properties of the molecule.
-
Mobile Phase: A suitable solvent system is used to elute the separated enantiomers.
-
Detection: A UV detector is commonly used to monitor the elution of the compounds.
-
Purity Analysis: The enantiomeric excess (e.e.) of the separated fractions is determined to ensure high purity of each enantiomer.
In Vitro Biological Assays
Once the enantiomers are isolated, their biological activity can be assessed through a variety of in vitro assays.
a) Receptor Binding Assays:
These assays determine the affinity of each enantiomer for its biological target.
Methodology:
-
Target Preparation: Membranes from cells expressing the target receptor are prepared.
-
Radioligand Binding: A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compounds (racemate and each enantiomer).
-
Quantification: The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated.
b) Functional Assays:
These assays measure the functional response elicited by the binding of the enantiomers to the receptor.
Methodology:
-
Cell-Based Assays: Cells expressing the target receptor are treated with varying concentrations of the test compounds.
-
Second Messenger Measurement: The downstream signaling molecules (e.g., cAMP, Ca2+) are quantified to determine if the compound acts as an agonist or antagonist.
-
Dose-Response Curves: The results are used to generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).
Visualizing the Workflow and Potential Mechanism
To better understand the process of evaluating chiral compounds and their potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing racemic and enantiopure compounds.
Caption: Hypothetical signaling pathway for the active enantiomer.
Conclusion
The evaluation of individual enantiomers is a critical step in the drug development process. While specific data for this compound remains to be published, the principles of stereochemistry strongly suggest that its enantiomers are likely to exhibit different biological activities. A thorough investigation, following the experimental protocols outlined in this guide, is necessary to determine the full therapeutic potential of each stereoisomer and to identify the eutomer for further development. This approach maximizes the potential for developing a safer and more effective therapeutic agent.
References
A Comparative Guide to Analytical Techniques for Determining the Enantiomeric Excess of 2-Phenylcyclopentanol
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 2-Phenylcyclopentanol is a critical step in asymmetric synthesis, quality control, and pharmacological studies. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method Performance Comparison
The choice of an analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of the three main techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[3][4] | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct chemical shifts.[5][6] |
| Resolution (Rs) | Typically > 1.5 (baseline separation is common). | Often > 1.5, providing high separation efficiency. | Not directly applicable; relies on the chemical shift difference (Δδ) between diastereomeric signals. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL. | ~1 - 10 pg on-column (highly sensitive). | ~0.1% of the minor enantiomer. |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL. | ~5 - 50 pg on-column. | ~0.5% of the minor enantiomer. |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample. | 5 - 20 minutes per sample (after sample preparation). |
| Sample Preparation | Dissolution in mobile phase. | Derivatization to a volatile analyte may be required. | Addition of a chiral solvating or derivatizing agent. |
| Advantages | Broad applicability, wide variety of CSPs available, robust and reproducible.[1][7] | High resolution and sensitivity, suitable for volatile compounds.[3][4] | Rapid analysis, provides structural information, can sometimes be performed directly in the reaction mixture.[5][6] |
| Disadvantages | Higher solvent consumption, potential for peak broadening. | Requires analyte volatility and thermal stability, derivatization can add complexity. | Lower sensitivity compared to chromatographic methods, requires higher sample concentration, chiral resolving agents can be expensive. |
Experimental Protocols
The following protocols are provided as detailed starting points for the determination of the enantiomeric excess of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the separation of enantiomers. The direct method, employing a chiral stationary phase (CSP), is often preferred for its simplicity. Polysaccharide-based CSPs are particularly effective for the separation of chiral alcohols.
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral HPLC Column: e.g., Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm).
-
HPLC Grade Solvents: n-Hexane, Isopropanol (IPA).
-
Sample: Racemic this compound standard and the sample for analysis.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting composition is 95:5 (v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample. The two enantiomers should be resolved into two separate peaks.
-
Data Processing: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient method for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.
Instrumentation and Reagents:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral GC Column: e.g., a capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.
-
Carrier Gas: Helium or Hydrogen.
-
Derivatizing Agent (optional): Trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Solvents: Dichloromethane, Pyridine (for derivatization).
Procedure:
-
Sample Preparation (with Derivatization):
-
Dissolve approximately 1 mg of this compound in 1 mL of dichloromethane.
-
Add an excess of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, the reaction mixture can be directly injected.
-
-
GC Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 min at 200 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Injection: 1 µL, with a split ratio of 50:1.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomeric derivatives, similar to the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a rapid method for determining enantiomeric excess by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce chemical shift differences between the enantiomers.
Instrumentation and Reagents:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent like Eu(hfc)₃.
-
Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃).
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃.
-
NMR Acquisition (without CSA): Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a small amount of the chiral solvating agent (e.g., 0.5-1.0 equivalent) to the NMR tube.
-
NMR Acquisition (with CSA): Acquire another ¹H NMR spectrum. The signals for one or more protons in the two enantiomers, now in diastereomeric environments, should be resolved into two separate peaks. The carbinol proton is often a good candidate for observing this splitting.
-
Data Analysis: The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to the two diastereomeric complexes. The enantiomeric excess is calculated from the integral values.
Workflow Visualizations
The following diagrams illustrate the general workflows for each analytical technique.
References
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csfarmacie.cz [csfarmacie.cz]
A Researcher's Guide to Chiral HPLC Analysis of 2-Phenylcyclopentanol Isomers
The enantioselective separation of 2-phenylcyclopentanol (B1362534) isomers is a critical analytical challenge in pharmaceutical development and stereoselective synthesis. The spatial arrangement of the hydroxyl and phenyl groups in the different enantiomers can lead to significant variations in pharmacological activity and toxicity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the resolution of such chiral compounds.[1][2] This guide provides a comprehensive comparison of the most effective CSPs for this analysis, supported by representative experimental data and detailed protocols to aid researchers in method development.
The primary mechanism of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[3] The difference in the stability of these complexes results in differential retention times, allowing for their separation. For aromatic alcohols like this compound, the most successful separations are typically achieved on polysaccharide-based, cyclodextrin-based, and macrocyclic glycopeptide-based CSPs.
Comparison of Recommended Chiral Stationary Phases
The selection of the optimal CSP is the most critical step in developing a chiral HPLC method. Below is a comparison of the most promising CSP classes for the separation of this compound isomers, based on their performance with structurally similar aromatic alcohols.
Table 1: Performance Overview of Chiral Stationary Phases for Aromatic Alcohol Separation
| Chiral Stationary Phase (CSP) Class | Common Brand Names | Typical Mode(s) | Advantages | Considerations |
| Polysaccharide-Based | Chiralpak® AD-H, Chiralcel® OD-H | Normal Phase, Reversed Phase, Polar Organic | Broad applicability for a wide range of chiral compounds, high success rate for aromatic alcohols.[4][5] | Mobile phase selection is crucial; performance can be sensitive to the type and concentration of the alcohol modifier. |
| Cyclodextrin-Based | Cyclobond™ | Reversed Phase, Polar Organic | Effective for analytes with aromatic rings that can form inclusion complexes with the cyclodextrin (B1172386) cavity.[3][6] | The fit of the analyte within the cyclodextrin cavity is a key factor for successful separation.[6] |
| Macrocyclic Glycopeptide-Based | Chirobiotic™ V, T, TAG | Normal Phase, Reversed Phase, Polar Ionic, Polar Organic | Highly versatile with multiple interaction mechanisms (ionic, hydrogen bonding, π-π interactions).[7][8] | The complex interaction mechanisms can sometimes make method development less predictable. |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental for achieving successful and reliable chiral separations. The following protocols are representative methodologies for the separation of aromatic alcohols and serve as an excellent starting point for the analysis of this compound.
Protocol 1: Normal Phase Separation on a Polysaccharide-Based CSP
This protocol is a standard approach for the chiral separation of aromatic alcohols and is highly recommended for initial screening.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane / Isopropanol (B130326) (90:10, v/v).
-
Analytes: Racemic this compound standard.
-
Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at 210 nm or 254 nm.[4]
-
Injection Volume: 10 µL.
Expected Outcome: The two enantiomers of this compound are expected to be well-resolved. The ratio of n-hexane to isopropanol can be adjusted to optimize the resolution and retention times. A lower percentage of isopropanol will generally increase retention and may improve resolution.[4]
Protocol 2: Reversed-Phase Separation on a Cyclodextrin-Based CSP
This method is a viable alternative, particularly if normal phase conditions are not successful or if the sample has better solubility in aqueous-organic mobile phases.
Instrumentation and Materials:
-
HPLC System: As described in Protocol 1.
-
Chiral Stationary Phase: Cyclobond™ I 2000 (or a derivative like RSP) (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile / 0.1% Triethylammonium Acetate (TEAA) buffer, pH 4.1 (e.g., 30:70, v/v).
-
Analytes: Racemic this compound standard.
-
Sample Preparation: Dissolve the standard in the mobile phase to a concentration of 1 mg/mL and filter.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL.
Expected Outcome: This method relies on the formation of an inclusion complex between the phenyl ring of the analyte and the cyclodextrin cavity.[6] The composition of the mobile phase, particularly the organic modifier and the pH, can be varied to optimize the separation.
Method Development and Optimization Workflow
A systematic approach to method development is crucial for efficiently achieving optimal separation of enantiomers. The following workflow illustrates a logical progression from initial screening to a finalized analytical method.
Caption: A logical workflow for chiral HPLC method development.
Comparative Logic for CSP Selection
The choice of the initial chiral stationary phase for screening is a critical decision that can be guided by the structural features of the analyte, this compound. The following diagram outlines the decision-making process based on the primary interaction mechanisms.
Caption: Decision logic for selecting a primary CSP for this compound.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors [mdpi.com]
Differentiating Diastereomers: A Comparative Guide to NMR Spectroscopic Analysis of 2-Phenylcyclopentanol
For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is a critical step in characterizing chemical entities. Diastereomers, with their distinct three-dimensional arrangements, can exhibit significantly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous differentiation of these isomers. This guide provides a comprehensive comparison of NMR methods for distinguishing between the cis and trans diastereomers of 2-phenylcyclopentanol (B1362534), supported by established principles and experimental data from analogous compounds.
The key to differentiating the diastereomers of this compound lies in the spatial relationships of the phenyl and hydroxyl substituents on the cyclopentane (B165970) ring. In the cis isomer, these groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. These distinct spatial arrangements lead to measurable differences in their NMR spectra, primarily in proton (¹H) chemical shifts, proton-proton coupling constants (J-values), and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY).
Comparative Analysis of NMR Data
While specific experimental data for this compound is not extensively published, the principles of diastereomer differentiation can be effectively illustrated using data from structurally similar compounds, such as 2-phenylcyclopentanamine. The following tables summarize the expected ¹H and ¹³C NMR data based on established spectroscopic principles.
Table 1: Expected ¹H NMR Data for this compound Diastereomers
| Proton | cis-Isomer (Expected δ, ppm) | trans-Isomer (Expected δ, ppm) | Key Differentiating Feature |
| H1 (CH-OH) | ~4.5 - 4.8 | ~4.3 - 4.6 | Chemical shift and multiplicity |
| H2 (CH-Ph) | ~3.0 - 3.3 | ~2.8 - 3.1 | Chemical shift and multiplicity |
| ³J(H1-H2) | 2 - 6 Hz | 8 - 12 Hz | Vicinal coupling constant is significantly smaller in the cis isomer. [1] |
| Phenyl (Ar-H) | ~7.2 - 7.4 | ~7.2 - 7.4 | Generally similar, minor shifts possible |
| Cyclopentyl (CH₂) | ~1.6 - 2.2 | ~1.6 - 2.2 | Complex multiplets, subtle differences |
Table 2: Expected ¹³C NMR Data for this compound Diastereomers
| Carbon | cis-Isomer (Expected δ, ppm) | trans-Isomer (Expected δ, ppm) | Key Differentiating Feature |
| C1 (CH-OH) | ~75 - 78 | ~78 - 81 | C1 is typically more shielded (upfield) in the cis isomer due to steric interactions. |
| C2 (CH-Ph) | ~50 - 53 | ~53 - 56 | C2 is also expected to be more shielded in the cis isomer. |
| Phenyl (ipso-C) | ~142 - 145 | ~142 - 145 | Minor differences expected. |
| Phenyl (o, m, p-C) | ~125 - 129 | ~125 - 129 | Generally similar. |
| Cyclopentyl (C3, C4, C5) | ~20 - 40 | ~22 - 42 | Subtle shifts due to different steric environments. |
Differentiating Principles and Methodologies
¹H NMR: The Power of Coupling Constants
The most definitive method for assigning the relative stereochemistry of this compound is the analysis of the vicinal coupling constant (³J) between the protons on C1 (attached to the hydroxyl group) and C2 (attached to the phenyl group).[1] The magnitude of this coupling is dependent on the dihedral angle between the two protons, as described by the Karplus equation.
-
In the trans-isomer , the H1 and H2 protons can adopt a pseudo-diaxial or pseudo-diequatorial relationship, resulting in a larger dihedral angle and consequently a larger coupling constant, typically in the range of 8-12 Hz.[1]
-
In the cis-isomer , the H1 and H2 protons are in a pseudo-axial/equatorial relationship, leading to a smaller dihedral angle and a smaller coupling constant, generally between 2-6 Hz.[1]
¹³C NMR: Subtle Shifts from Steric Effects
While ¹H NMR provides the most direct evidence, ¹³C NMR spectroscopy offers complementary information. The carbon chemical shifts are sensitive to the steric environment. In the cis-isomer, the proximity of the phenyl and hydroxyl groups can lead to steric compression, causing the signals for C1 and C2, as well as adjacent carbons in the cyclopentyl ring, to shift slightly upfield (to a lower ppm value) compared to the less sterically hindered trans-isomer.
2D NMR: Unambiguous Confirmation with NOESY
For definitive structural confirmation, two-dimensional NMR techniques are invaluable. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for differentiating diastereomers as it detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their bonding connectivity.
-
In the cis-isomer , the H1 and H2 protons are on the same face of the cyclopentane ring, leading to a clear cross-peak between their signals in the NOESY spectrum. This indicates their spatial closeness.[1]
-
In the trans-isomer , these protons are on opposite faces of the ring and are thus significantly farther apart. Consequently, the corresponding NOESY cross-peak will be absent or very weak.[1]
Logical Workflow for Diastereomer Differentiation
The following diagram illustrates the logical workflow for the differentiation of this compound diastereomers using NMR spectroscopy.
Caption: Logical workflow for this compound diastereomer differentiation.
Experimental Protocols
A general protocol for the NMR analysis of this compound diastereomers is as follows:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
2. NMR Instrumentation:
-
Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better spectral resolution).
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of approximately 0 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and phasing. Carefully measure the coupling constants for the H1 and H2 protons.
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of approximately 0 to 150 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
5. 2D NOESY Acquisition (Recommended):
-
Acquire a phase-sensitive NOESY spectrum.
-
Use a mixing time appropriate for small to medium-sized molecules (typically 500-800 ms).
-
The presence or absence of a cross-peak between the H1 and H2 signals should be carefully examined.
By employing a combination of these NMR techniques, researchers can confidently and accurately determine the stereochemistry of this compound diastereomers, a crucial step in the development of new chemical entities.
References
A Comparative Analysis of 2-Phenylcyclopentanol-Derived Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical determinant for the success of enantioselective synthesis. This guide provides a comparative overview of the catalytic activity of ligands derived from the 2-phenylcyclopentanol (B1362534) scaffold, focusing on their performance in the well-established enantioselective addition of diethylzinc (B1219324) to aldehydes.
The rigid cyclopentyl backbone and the defined stereochemistry of this compound and its derivatives, such as 2-phenylcyclopentanamine, provide a robust chiral environment for asymmetric catalysis.[1][2] These ligands have demonstrated considerable efficacy in inducing high enantioselectivity in carbon-carbon bond-forming reactions, which are fundamental in the synthesis of chiral secondary alcohols – crucial intermediates for many pharmaceutical compounds.[1]
Performance in the Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes serves as a benchmark reaction to evaluate the effectiveness of chiral ligands. The catalytic performance is primarily assessed by the chemical yield and the enantiomeric excess (e.e.) of the resulting chiral secondary alcohol.
Below is a summary of the catalytic performance of a prominent 2-phenylcyclopentanamine-derived ligand, (1S,2S)-N,N-dimethyl-2-phenyl-1-(piperidin-1-yl)cyclopentanemethanol, in the enantioselective addition of diethylzinc to a range of aldehydes. For comparative context, the performance of other representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde (B42025) is also presented.
Table 1: Catalytic Performance of (1S,2S)-N,N-dimethyl-2-phenyl-1-(piperidin-1-yl)cyclopentanemethanol in the Enantioselective Addition of Diethylzinc to Various Aldehydes
| Aldehyde | Product | Yield (%) | e.e. (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 98 (R) |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 97 (R) |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 96 | 99 (R) |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 94 | 98 (R) |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 95 (R) |
| Hexanal | Octan-3-ol | 88 | 96 (S) |
Data sourced from Application Notes and Protocols by BenchChem.[1]
Table 2: Comparative Performance of Representative Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand | Yield (%) | e.e. (%) | Configuration |
| (1S,2S)-N,N-dimethyl-2-phenyl-1-(piperidin-1-yl)cyclopentanemethanol | 95 | 98 | R |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | >95 | 98 | S |
| (1R,2S)-(-)-N-Methylephedrine | 85 | 90 | R |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | 99 | 97 | S |
Note: While trans-2-Piperidin-1-ylcyclopentanol belongs to this structural class, specific performance data for its use in this reaction was not available in the reviewed literature for a direct comparison.[3]
Experimental Protocols
Synthesis of (1S,2S)-N,N-dimethyl-2-phenyl-1-(piperidin-1-yl)cyclopentanemethanol
A solution of (1S,2S)-2-phenylcyclopentanamine (1.0 eq) in methanol (B129727) is treated with paraformaldehyde (2.2 eq) and piperidine (B6355638) (1.2 eq).[1] The mixture is heated to reflux for 2 hours. After cooling to room temperature, formic acid (2.2 eq) is added, and the mixture is heated to reflux for an additional 6 hours.[1] The cooled reaction mixture is then poured into a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[1]
General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes
To a flame-dried Schlenk flask under an argon atmosphere, the chiral ligand (e.g., (1S,2S)-N,N-dimethyl-2-phenyl-1-(piperidin-1-yl)cyclopentanemethanol, 0.02 eq) is dissolved in anhydrous toluene (B28343) (5 mL).[1] The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc (1.2 eq, 1.0 M in hexanes) is added slowly, and the mixture is stirred for 20 minutes at 0 °C.[1] The aldehyde (1.0 eq) is then added dropwise at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The aqueous and organic layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding chiral secondary alcohol. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis of the chiral ligand and the subsequent catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Caption: Synthetic workflow for the preparation of the chiral ligand.
Caption: Proposed catalytic cycle for the enantioselective addition.
References
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Benchmarking 2-Phenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary or ligand is a cornerstone of modern asymmetric synthesis, directly influencing the stereochemical outcome of reactions critical to the development of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of 2-Phenylcyclopentanol against a selection of well-established chiral alcohols used to induce stereoselectivity.
Due to a notable lack of extensive, direct experimental data for this compound in the peer-reviewed literature, this guide will draw comparisons from structurally analogous and functionally similar chiral auxiliaries. The performance of well-documented chiral alcohols in key asymmetric transformations will be presented to establish a benchmark for evaluating the potential of this compound. We will extrapolate its likely efficacy based on the performance of compounds with similar structural motifs, such as a rigid carbocyclic scaffold and a stereodirecting phenyl group.
Performance Comparison of Chiral Alcohols in Asymmetric Reactions
The efficacy of a chiral alcohol, when used as an auxiliary or as a precursor to a chiral ligand, is primarily measured by its ability to control the stereochemical outcome of a reaction, typically quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield. Below, we present comparative data for several widely used chiral alcohols in two fundamental asymmetric transformations: the Diels-Alder reaction and the asymmetric alkylation of enolates.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings, and the use of chiral auxiliaries attached to the dienophile can afford excellent stereocontrol. The data below compares the performance of acrylates derived from different chiral alcohols in their reaction with cyclopentadiene (B3395910).
| Chiral Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (-)-8-Phenylmenthol | Et₂AlCl | -78 | 85-95 | >98 |
| trans-2-Phenylcyclohexanol | TiCl₄ | -78 | 88 | 98 (99:1 endo:exo) |
| Evans' Oxazolidinone | MgBr₂·OEt₂ | -78 | 85-95 | >99 |
Data for trans-2-Phenylcyclohexanol is from a related ene reaction, which provides insight into its stereodirecting ability in pericyclic reactions.
Based on these results, it is reasonable to predict that an acrylate (B77674) derivative of this compound would also exhibit high levels of diastereoselectivity, owing to the steric influence of the phenyl group on the rigid cyclopentyl backbone.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries are employed to direct the approach of an electrophile to one face of the enolate.
| Chiral Auxiliary/Ligand Precursor | Reaction Type | Electrophile | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| Evans' Oxazolidinone | Alkylation | Benzyl (B1604629) bromide | 90-98 | >99 (d.e.) |
| Pseudoephedrine | Alkylation | Benzyl bromide | 92-98 | >98 (d.e.) |
| (1S,2R)-2-Aminocyclopentan-1-ol | Alkylation | Benzyl bromide | >95 | >99 (d.e.)[1] |
Note: (1S,2R)-2-Aminocyclopentan-1-ol is a close structural analog of this compound, suggesting that amides derived from the corresponding 2-phenylcyclopentanamine could offer similarly high levels of stereocontrol.[1][2]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for key asymmetric reactions.
General Protocol for Asymmetric Diels-Alder Reaction
This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate and cyclopentadiene.
-
Preparation of the Chiral Acrylate: To a solution of the chiral alcohol (e.g., (-)-8-Phenylmenthol) (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in an anhydrous solvent such as dichloromethane (B109758) at 0°C, acryloyl chloride (1.2 eq.) is added dropwise. The reaction is stirred for several hours and then worked up to yield the chiral acrylate.
-
Diels-Alder Cycloaddition: The chiral acrylate (1.0 eq.) is dissolved in an anhydrous solvent like toluene (B28343) and cooled to -78°C. A Lewis acid (e.g., Et₂AlCl, 1.2 eq.) is added, and the mixture is stirred for a short period before the addition of freshly distilled cyclopentadiene (3.0 eq.). The reaction is maintained at low temperature until completion.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, dried, and concentrated. The diastereomeric excess of the product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH) or reduction (e.g., with LiAlH₄) to afford the enantiomerically enriched carboxylic acid or alcohol, respectively.
General Protocol for Asymmetric Alkylation using a Chiral Amide
This protocol outlines the asymmetric alkylation of an enolate derived from an N-acyl derivative of a chiral amine, such as one derived from 2-phenylcyclopentanamine.
-
Amide Formation: The chiral amine (1.0 eq.) is reacted with an acyl chloride (1.1 eq.) in the presence of a base like triethylamine in an anhydrous solvent to form the corresponding N-acyl amide.
-
Enolate Formation: The N-acyl amide (1.0 eq.) is dissolved in anhydrous THF and cooled to -78°C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to generate the lithium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq.) is added to the enolate solution at -78°C, and the reaction is stirred for several hours.
-
Work-up and Analysis: The reaction is quenched with saturated aqueous NH₄Cl. After extraction and purification, the diastereomeric excess of the product is determined.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved, for instance, by acidic or basic hydrolysis, to yield the chiral carboxylic acid and recover the chiral amine.
Signaling Pathways and Experimental Workflows
The logic of employing a chiral auxiliary in asymmetric synthesis follows a well-defined workflow. This can be visualized to clarify the relationships between the different stages of the process.
In catalytic reactions where a derivative of the chiral alcohol is used as a ligand, the workflow is slightly different, as the chiral molecule is not covalently bonded to the substrate.
Conclusion
While direct, quantitative performance data for this compound as a chiral auxiliary in asymmetric synthesis is not widely available in the current literature, its structural features—a rigid five-membered ring and a bulky, stereodirecting phenyl group—are hallmarks of highly effective chiral auxiliaries. By analogy to the structurally similar and well-performing trans-2-phenylcyclohexanol and derivatives of 2-aminocyclopentanol, it is projected that this compound would offer excellent levels of stereocontrol in a range of asymmetric transformations, including Diels-Alder reactions and enolate alkylations.[1][2][3]
For researchers and drug development professionals, this compound represents a potentially valuable yet underexplored tool in the asymmetric synthesis toolbox. The provided protocols for analogous systems can serve as a starting point for the investigation and optimization of its use in generating enantiomerically pure molecules. Further research into the applications of this compound is warranted to fully characterize its performance and establish its place among the ranks of valuable chiral alcohols.
References
Safety Operating Guide
Proper Disposal of 2-Phenylcyclopentanol: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 2-Phenylcyclopentanol, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Understanding its potential hazards is the first step in safe handling and disposal.
GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Personal Protective Equipment (PPE)
Based on the hazard profile of structurally similar compounds, the following PPE is recommended when handling this compound[1]:
| Hazard | Recommended PPE |
| Flammability | Flame-retardant lab coat, safety glasses, nitrile gloves. Work in a well-ventilated area or chemical fume hood, away from ignition sources. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chemical fume hood, approved respirator, safety glasses, nitrile gloves. |
| Skin and Eye Irritation | Chemical-resistant gloves (e.g., butyl rubber), lab coat, safety goggles, and a face shield. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure all personnel in the laboratory are aware of the designated waste container.
-
-
Container Selection and Management :
-
Use a chemically compatible container, such as the original container or a clean, dry, and properly labeled polyethylene (B3416737) or glass bottle with a secure screw cap[1][2].
-
Do not use metal containers[1].
-
Inspect the container for any cracks or leaks before use[1].
-
Do not overfill the container; leave adequate headspace for vapor expansion[1].
-
Keep the waste container tightly closed when not in use[1][2].
-
-
Waste Storage :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup[1].
-
Provide a complete and accurate description of the waste, including the chemical name and any known hazards[1].
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures[1].
-
Experimental Protocols
Neutralization of Corrosive Wastes (General Procedure)
While this compound itself is not classified as corrosive, this general procedure is provided for context on treating other laboratory waste streams that may be generated in conjunction with its use.
-
Work in a fume hood and wear appropriate PPE, including a lab coat, gloves, and safety goggles. A face shield is also recommended[3].
-
Place the container with the corrosive waste in a larger container with an ice bath to manage heat generation[3].
-
Slowly add the neutralizing agent (a weak base for acidic waste, or a weak acid for basic waste) while stirring.
-
Monitor the pH of the solution. The target pH for drain disposal is typically between 5.5 and 9.5[3].
-
Once neutralized, the solution may be eligible for drain disposal, followed by a large volume of water[3]. Note: This procedure is not for this compound, which must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
